Ruboxistaurin Hydrochloride

Catalog No.
S003462
CAS No.
169939-93-9
M.F
C28H29ClN4O3
M. Wt
505.0 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ruboxistaurin Hydrochloride

CAS Number

169939-93-9

Product Name

Ruboxistaurin Hydrochloride

IUPAC Name

(18S)-18-[(dimethylamino)methyl]-17-oxa-4,14,21-triazahexacyclo[19.6.1.17,14.02,6.08,13.022,27]nonacosa-1(28),2(6),7(29),8,10,12,22,24,26-nonaene-3,5-dione;hydrochloride

Molecular Formula

C28H29ClN4O3

Molecular Weight

505.0 g/mol

InChI

InChI=1S/C28H28N4O3.ClH/c1-30(2)15-18-11-12-31-16-21(19-7-3-5-9-23(19)31)25-26(28(34)29-27(25)33)22-17-32(13-14-35-18)24-10-6-4-8-20(22)24;/h3-10,16-18H,11-15H2,1-2H3,(H,29,33,34);1H/t18-;/m0./s1

InChI Key

NYQIEYDJYFVLPO-FERBBOLQSA-N

SMILES

CN(C)CC1CCN2C=C(C3=CC=CC=C32)C4=C(C5=CN(CCO1)C6=CC=CC=C65)C(=O)NC4=O.Cl

Synonyms

A name could not be generated for this structure.

Canonical SMILES

CN(C)CC1CCN2C=C(C3=CC=CC=C32)C4=C(C5=CN(CCO1)C6=CC=CC=C65)C(=O)NC4=O.Cl

Isomeric SMILES

CN(C)C[C@@H]1CCN2C=C(C3=CC=CC=C32)C4=C(C5=CN(CCO1)C6=CC=CC=C65)C(=O)NC4=O.Cl

LY333531 is an inhibitor of PKCβ (IC50s = 4.7 and 5.9 nM for PKCβ1 and PKCβ2, respectively). It is selective for PKCβ1 and PKCβ2 over PKCα, -γ, -δ, -ε, -ζ, and -η (IC50s = 360, 300, 250, >100,000, and 52 nM, respectively). LY333531 also inhibits glycogen synthase kinase 3β (GSK3β; IC50 = 39.4 nM). It inhibits neutrophil extracellular trap (NET) formation induced by phorbol 12-myristate 13-acetate (PMA;) in primary human neutrophils when used at a concentration of 1 µM. LY333531 increases the mechanical nociceptive threshold in a rat model of diabetic hyperalgesia induced by streptozotocin (STZ;).
Ruboxistaurin hydrochloride is a isozyme-selective inhibitor of protein kinase C (PKC), a competitive reversible inhibitors of PKCβI and PKCβII with IC50 value of 4.7 nM and 5.9 nM respectivily. target: PKC β1/β2 IC50: 4.7 ( PKCβI ), 5.9 nM ( PKCβII )In vivo: A significant up-regulation of TGF-b1, Smad2 and Smad3 mRNA expression was observed in diabetic rats, which was alleviated by administration of ruboxistaurin.

LY333531 HCl protein kinase C beta isozyme selectivity

Author: Smolecule Technical Support Team. Date: February 2026

Quantitative Selectivity Profile of Ruboxistaurin

The table below summarizes the half-maximal inhibitory concentration (IC₅₀) values of Ruboxistaurin for various PKC isozymes and other kinases, demonstrating its high selectivity for PKCβI and PKCβII.

Target IC₅₀ Value Reference/Context
PKCβI 4.7 nM [1] [2] [3]
PKCβII 5.9 nM [1] [2] [3]
PKCη 52 nM [1] [4]
PKCδ 250 nM [1] [4]
PKCγ 300 nM [1] [4]
PKCα 360 nM [1] [4]
PKCε 600 nM [4]
PKCζ >100 µM (essentially inactive) [1] [4]
Other Kinases (PKA, Casein Kinase, Src) Selective for PKC over these kinases [2]

This data shows that Ruboxistaurin inhibits PKCβI and βII with significantly higher potency than other PKC isozymes, being over 50-fold more selective for PKCβ over isoforms like α, δ, and γ, and over 20,000-fold more selective compared to PKCζ [1] [4] [2].

Mechanism of Action and Structural Basis for Selectivity

Ruboxistaurin is an ATP-competitive inhibitor that binds to the catalytic domain of PKC isozymes [5]. Despite high sequence similarity among PKC isozymes, structural nuances in their ATP-binding pockets confer Ruboxistaurin's high selectivity for the PKCβ isoforms [6]. Homology modeling and free energy calculations indicate that specific residue interactions within the PKCβ catalytic site are responsible for its strong binding affinity [6].

Experimental Protocols for Key Applications

Here are detailed methodologies for common experiments using Ruboxistaurin, based on published studies.

In Vitro Kinase Inhibition Assay

This protocol is used to determine IC₅₀ values and is typically performed in a cell-free system.

  • Key Components: Isolated PKC isozymes, ATP, a substrate (e.g., myelin basic protein), and Ruboxistaurin at various concentrations [6] [2].
  • Procedure: The kinase reaction is carried out in the presence of ATP and the substrate, with or without the inhibitor. The level of substrate phosphorylation is measured to calculate the percentage of kinase activity inhibited at each drug concentration [2].
In Vivo Study in a Diabetic Mouse Model

This protocol assesses the therapeutic effects of Ruboxistaurin on wound healing.

  • Animal Model: ICR mice with streptozotocin (STZ)-induced type 1 diabetes (60 mg/kg/day for 5 days, i.p.) [5].
  • Wound Creation: A 6-mm full-thickness wound is generated on the dorsum of anesthetized mice [5].
  • Drug Treatment: Administer Ruboxistaurin (30 mg/kg/day) orally via gastric lavage, starting from day 1 post-wounding and continuing for 14 days [5].
  • Endpoint Analysis:
    • Wound Closure: Measure wound area every two days [5].
    • Angiogenesis: Quantify capillary density in wound tissue by immunostaining for CD31 and measure circulating endothelial progenitor cells (EPCs) via flow cytometry [5].
    • NETosis Evaluation: Determine the percentage of neutrophils undergoing NETosis in peripheral blood and wound tissue via immunofluorescence for citrullinated histone H3 (H3Cit) [5].
    • Western Blotting: Analyze protein expression of p-PKCβII, p-Akt, p-eNOS, VEGF, and H3Cit in wound tissue [5].

The following diagram illustrates the logical flow and key analyses of this in vivo wound healing experiment:

G Start Start: Induce Diabetes (STZ, 60 mg/kg, 5 days) A Create Dorsal Wound (6-mm punch biopsy) Start->A B Administer Ruboxistaurin (30 mg/kg/day, oral, 14 days) A->B C Endpoint Analysis (Day 14) B->C C1 Wound Area Measurement C->C1 C2 Capillary Density (CD31 Staining) C->C2 C3 Circulating EPCs (Flow Cytometry) C->C3 C4 NETosis Assay (H3Cit Staining) C->C4 C5 Pathway Analysis (Western Blot) C->C5 Sub_C Analysis Methods

In vivo workflow for evaluating Ruboxistaurin in diabetic wound healing.

Signaling Pathways and Therapeutic Implications

In diabetic conditions, hyperglycemia-induced activation of PKCβII has been implicated in two key pathophysiological processes that impair wound healing: impaired angiogenesis and excessive NETosis. Ruboxistaurin, by inhibiting PKCβII, simultaneously addresses both issues, acting like "killing two birds with one stone" [5].

The diagram below summarizes this central mechanism and its dual beneficial outcomes:

G Hyperglycemia Hyperglycemia PKCBII PKCβII Activation Hyperglycemia->PKCBII Angio Impaired Angiogenesis PKCBII->Angio NET Excessive NETosis PKCBII->NET RBX Ruboxistaurin (RBX) PKCβ Inhibitor RBX->PKCBII Inhibits Path1 ↓ Akt/eNOS/VEGF Pathway Angio->Path1 Path2 Neutrophil Priming ↑ H3Cit NET->Path2 Effect1 Stimulated Angiogenesis ↑ EPCs, ↑ CD31+ Capillaries Path1->Effect1 Effect2 Reduced NETosis ↓ Tissue Damage, ↓ Chronic Inflammation Path2->Effect2 Outcome Accelerated Wound Healing Effect1->Outcome Effect2->Outcome

Dual therapeutic mechanism of Ruboxistaurin in diabetic complications.

  • Rescuing Angiogenesis: PKCβII activation in diabetes downregulates the pro-angiogenic Akt/eNOS/VEGF pathway. Ruboxistaurin inhibition of PKCβII restores this pathway, increasing the number of circulating endothelial progenitor cells (EPCs) and CD31-positive capillaries, thereby enhancing blood vessel formation [5].
  • Suppressing Excessive NETosis: PKCβII hyperactivity primes neutrophils for excessive NETosis, a process marked by citrullinated histone H3 (H3Cit). This leads to tissue damage and chronic inflammation. Ruboxistaurin significantly reduces H3Cit-positive cells, preventing this detrimental response and promoting a healing environment [5].

Formulation and Delivery Considerations

Research into novel delivery systems for Ruboxistaurin is ongoing, particularly for ocular applications like diabetic retinopathy. One advanced approach involves encapsulating the drug in polyamidoamine (PAMAM) dendrimer generation 5 to create nanoparticles. A 5:1 molar ratio (RBX:PAMAM G5) complex showed optimal characteristics, with a drug loading efficiency of 97.6% and a loading capacity of 7.2%. This formulation also demonstrated a promising in vitro release profile of 77% over 8 hours and was found to be safe on human retinal Müller cells (MIO-M1) [7].

References

Ruboxistaurin PKC beta I and beta II IC50 values

Author: Smolecule Technical Support Team. Date: February 2026

Inhibitory Profile of Ruboxistaurin

The table below summarizes the inhibitory activity (IC50 values) of Ruboxistaurin against various PKC isoforms and other kinases, demonstrating its high selectivity for PKCβ [1] [2] [3].

Target Kinase IC50 Value Experimental Context
PKCβI 4.7 nM ATP-competitive, reversible inhibition [2] [3]
PKCβII 5.9 nM ATP-competitive, reversible inhibition [1] [2]
PKCη 52 nM Demonstrates selectivity over other novel PKCs [2]
PKCα 360 nM Demonstrates selectivity over other conventional PKCs [2]
PKCγ 300 nM Demonstrates selectivity over other conventional PKCs [2]
PKCδ 250 nM Demonstrates selectivity over other novel PKCs [2]
PKCε 600 nM Demonstrates selectivity over other novel PKCs [2]
PKCζ >100 µM Virtually no inhibition of atypical PKC [2]
PKA, Casein Kinase, Src >100 µM Highly selective for PKC over other ATP-dependent kinases [2]

Experimental Evidence & Protocols

Key experimental findings and methodologies from the literature provide context for the inhibitory data.

  • In Vitro Kinase Assays: The primary IC50 values for PKCβI and PKCβII inhibition are determined using ATP-competitive, reversible enzyme assays [2] [3]. Ruboxistaurin exhibits high selectivity for PKCβ over other PKC isozymes and other ATP-dependent kinases like protein kinase A, casein kinase, and src [2].
  • Cellular Functional Assays: In human renal glomerular endothelial cells (HRGECs) incubated under high glucose conditions, 10 nM Ruboxistaurin reduced cell viability and inhibited the increase of swiprosin-1, a protein associated with apoptosis [3]. Another study in HUVECs showed that Ruboxistaurin (200 nM) promoted apoptosis in the presence of AGEs by modulating Bax, Bad, and Bcl-2 protein expression [2].
  • In Vivo Animal Studies: In diabetic mouse models, oral administration of Ruboxistaurin at 1 mg/kg for 8 weeks markedly reduced glomerular endothelial cell apoptosis and renal injury [3]. In diabetic rats, oral doses of 0.1 to 10 mg/kg significantly reduced the number of trapped leukocytes in the retinal microcirculation [3].

PKC Signaling Pathway and Ruboxistaurin Mechanism

The following diagram illustrates the activation pathway of conventional PKC isoforms and the specific point of inhibition by Ruboxistaurin.

G cluster_legend Mechanism of Action Stimulus External Stimulus (e.g., High Glucose) PLC Phospholipase C (PLC) Activation Stimulus->PLC PIP2 PIP₂ Hydrolysis PLC->PIP2 SecondMessengers Second Messengers DAG ↑ / Ca²⁺ ↑ PIP2->SecondMessengers PKC_Inactive Conventional PKC (Inactive State) SecondMessengers->PKC_Inactive  Binds Regulatory Domain PKC_Active Conventional PKC (Active State) PKC_Inactive->PKC_Active  Conformational Change  & Activation CellularResponse Cellular Responses (e.g., Apoptosis, Inflammation) PKC_Active->CellularResponse Ruboxistaurin Ruboxistaurin (PKCβ Inhibitor) Ruboxistaurin->PKC_Active  Competitive Binds  ATP-binding site

This diagram shows that Ruboxistaurin acts as an ATP-competitive inhibitor, binding to the catalytic domain of primarily the PKCβI and PKCβII isoforms to prevent their activation and downstream signaling [1] [2] [4].

Current Status and Research Context

While Ruboxistaurin has shown promise in pre-clinical and some clinical trials for diabetic microvascular complications, its development for these indications was discontinued after regulatory agencies requested additional Phase 3 study data [5]. However, research interest continues, including a Phase II study (NCT02769611) to evaluate its efficacy in adults with heart failure [5] [3]. Research also suggests PKCβ is a potential target for COVID-19-related acute respiratory distress syndrome (ARDS) [6].

References

how does Ruboxistaurin work in diabetic retinopathy pathogenesis

Author: Smolecule Technical Support Team. Date: February 2026

Molecular Mechanism of Action in Diabetic Retinopathy

The efficacy of ruboxistaurin is rooted in its targeted inhibition of a specific pathological signaling cascade. The diagram below details this pathway and the drug's intervention point.

G Hyperglycemia Hyperglycemia IncreasedDAG IncreasedDAG Hyperglycemia->IncreasedDAG PKCActivation PKCActivation IncreasedDAG->PKCActivation VEGF VEGF PKCActivation->VEGF Permeability Permeability PKCActivation->Permeability Neovascularization Neovascularization PKCActivation->Neovascularization OxidativeStress OxidativeStress PKCActivation->OxidativeStress RBX RBX RBX->PKCActivation Inhibits

Ruboxistaurin inhibits the PKC-β pathway activated by hyperglycemia.

Sustained hyperglycemia in diabetes increases intracellular diacylglycerol (DAG), which potently activates the PKC pathway, particularly the PKC-β isoform [1] [2]. This activation sets off multiple damaging processes in the retina. Ruboxistaurin is an orally active, selective inhibitor that binds to the active site of PKC-β, preventing its activation and subsequent phosphorylation of downstream substrates [3].

The key pathological consequences of PKC-β activation that ruboxistaurin aims to counteract include:

  • Upregulation of Vascular Endothelial Growth Factor (VEGF): PKC activation increases VEGF expression, which is a primary driver of increased vascular permeability, leading to macular edema, and of pathological retinal neovascularization [1] [2].
  • Altered Vascular Blood Flow: PKC activation can cause retinal hemodynamic alterations and contribute to capillary hypoxia [3] [2].
  • Induction of Oxidative Stress: The activated PKC pathway can stimulate NADPH oxidase (NOX), leading to overproduction of reactive oxygen species (ROS) and amplifying retinal damage [2].

Summary of Key Clinical Evidence

The clinical effects of ruboxistaurin were primarily established in large, multi-year Phase III trials. The table below summarizes the quantitative outcomes from the pivotal PKC-Diabetic Retinopathy Study 2 (PKC-DRS2).

Clinical Outcome Placebo Group Ruboxistaurin Group Relative Risk Reduction P-value

| Sustained Moderate Vision Loss (≥15 ETDRS letters) | 9.1% | 5.5% | 40% | 0.034 [4] [5] | | Mean Change in Visual Acuity (from baseline to endpoint) | -2.6 letters | -0.8 letters | Not Applicable | Reported as a significant difference [5] | | Patients Gaining ≥15 Letters (≥3 lines of vision) | Not Specified | Not Specified | More than doubled vs. placebo | Reported as a significant difference [5] | | Need for Initial Focal Laser Therapy | Not Specified | Not Specified | 29% | Reported as a significant difference [4] [5] |

Additional clinical and safety findings from other studies include:

  • Kidney Outcomes: A long-term study of patients with diabetic eye disease found that kidney outcome rates (e.g., doubling of serum creatinine, progression to advanced chronic kidney disease) did not differ significantly between ruboxistaurin and placebo groups over a median follow-up of 33-39 months [6].
  • Safety Profile: The drug was well-tolerated in clinical trials. Analysis of over 2,000 patients treated for up to three years showed no significant increase in serious adverse events compared to placebo [4] [5].

Experimental Protocols for Key Studies

To evaluate the efficacy of ruboxistaurin in a clinical setting, researchers employed rigorous and standardized protocols. The workflow for the key PKC-DRS2 trial is outlined below.

G PatientSelection Patient Selection & Randomization Intervention Intervention PatientSelection->Intervention Sub1 • Type 1 or 2 Diabetes • Moderately Severe to Very Severe NPDR • VA of 20/125 or better • n=685 (345 RBX, 340 Placebo) PatientSelection->Sub1 FollowUpAssessments Follow-up & Assessments Intervention->FollowUpAssessments Sub2 • Oral Ruboxistaurin: 32 mg/day • Placebo: Identical in appearance • Duration: 36 months Intervention->Sub2 EndpointAnalysis Endpoint Analysis FollowUpAssessments->EndpointAnalysis Sub3 • Eye Exams: Every 3 months • Visual Acuity (ETDRS chart): Every 3 months • Fundus Photographs: Every 6 months FollowUpAssessments->Sub3 Sub4 • Primary Endpoint: Sustained Moderate Vision Loss (≥15 letters) • Secondary Endpoints: Need for laser therapy, change in mean VA, etc. EndpointAnalysis->Sub4

Workflow of the pivotal PKC-DRS2 clinical trial.

The core methodologies from key clinical and preclinical studies are as follows:

  • Clinical Trial Protocol (PKC-DRS2)

    • Study Design: Multicenter, randomized, double-masked, parallel, placebo-controlled trial [5].
    • Patient Population: 685 patients with type 1 or 2 diabetes and moderately severe to very severe nonproliferative diabetic retinopathy (NPDR). Mean diabetes duration was 16 years, and mean HbA1c was 8.1% [5].
    • Intervention & Dosing: Oral ruboxistaurin 32 mg once daily versus matching placebo for 36 months [5].
    • Primary Outcome Measure: Incidence of sustained moderate visual loss (SMVL), defined as a loss of ≥15 letters on the ETDRS chart maintained for the last 6 months of the study [5].
    • Key Assessments: Best-corrected visual acuity was measured using ETDRS charts every 3 months. Retinopathy progression was evaluated via seven-standard-field fundus photographs graded according to the ETDRS protocol every 6 months. The need for focal laser photocoagulation was also tracked [4] [5].
  • Preclinical Mechanistic Studies While the provided search results focus on clinical data, they reference the foundational science. Preclinical in vitro and animal studies typically demonstrated that ruboxistaurin:

    • Improved Retinal Hemodynamics: Shown to normalize retinal blood flow in diabetic models, countering PKC-induced vasoconstriction and endothelial dysfunction [2].
    • Reduced Vascular Permeability: Inhibited the VEGF-mediated breakdown of the blood-retinal barrier, a key factor in preventing macular edema [1] [2].
    • Attenuated Neovascularization: Suppressed the growth of new, fragile blood vessels in the retina, a hallmark of proliferative diabetic retinopathy (PDR) [2].

Research Status and Future Directions

Despite demonstrating efficacy in reducing vision loss, ruboxistaurin's development for diabetic retinopathy has been halted. A New Drug Application was filed with the FDA in 2006 and given priority review [5], but the drug has not received FDA approval for ophthalmic use and is not commercially available.

Research into PKC-β inhibition remains a validated approach. The experience with ruboxistaurin has underscored the importance of the PKC pathway in diabetic microvascular complications and paved the way for ongoing research into other targeted therapies, including antioxidants, more specific kinase inhibitors, and gene therapies [2] [7].

References

Ruboxistaurin investigational status for microvascular complications

Author: Smolecule Technical Support Team. Date: February 2026

Mechanism of Action and Selectivity

Ruboxistaurin mesylate (LY333531) is a macrocyclic bisindolylmaleimide compound that acts as a highly selective inhibitor of the PKC-β isoform [1] [2]. It functions as a competitive inhibitor for ATP binding. The half-maximal inhibitory constant (IC₅₀) is 4.5 nM for the PKC-βI isoform and 5.9 nM for PKC-βII, while inhibiting other PKC isoforms requires concentrations approximately 250 times higher [1].

The diagram below illustrates the mechanistic pathway of PKC-β activation in diabetes and the specific inhibition point for ruboxistaurin.

G Hyperglycemia Hyperglycemia DAG DAG Hyperglycemia->DAG  Increased intracellular  Diacylglycerol (DAG) PKCbetaActivation PKCbetaActivation DAG->PKCbetaActivation  Activates VascularComplications VascularComplications PKCbetaActivation->VascularComplications  Leads to Ruboxistaurin Ruboxistaurin Inhibition Inhibition of PKC-β Activation Ruboxistaurin->Inhibition  Specific  Inhibition Inhibition->PKCbetaActivation

Figure 1: Ruboxistaurin inhibits the PKC-β pathway activated by hyperglycemia.

Recent structural biology studies have further elucidated this mechanism. The crystal structure of a human PKC-β kinase domain mutant bound to ruboxistaurin (PDB ID: 9s9t) provides a detailed view of this drug-target interaction [3].

Efficacy Data from Key Clinical Trials

Clinical trials have primarily investigated ruboxistaurin for three microvascular complications: retinopathy, nephropathy, and neuropathy.

Complication Trial Name / Phase Key Efficacy Findings Clinical Endpoint Result
Diabetic Retinopathy [4] [2] PKC-DRS2 (Phase 3) 40% risk reduction in sustained moderate vision loss (5.5% vs 9.1% with placebo) Positive (Secondary endpoints met)
Diabetic Macular Edema [2] PKC-DMES (Phase 3) Significantly reduced the progression to clinically significant macular edema Positive
Diabetic Nephropathy [1] [2] (Phase 2) Reduced albuminuria and stabilized eGFR in patients on ACE/ARB therapy Positive (Larger Phase 3 showed no significant difference)
Diabetic Neuropathy [5] (Phase 3) Investigated for treatment; specific efficacy results not detailed in sources Status: Completed
Macrovascular Endothelial Function [6] (Proof-of-Concept) Tended to improve flow-mediated dilation (FMD), a surrogate marker Positive (Larger trials needed)

Current Investigational Status and Hurdles

Ruboxistaurin remains an investigational drug and is not currently approved by the FDA or other major regulatory bodies [2] [5].

  • Regulatory History: The FDA issued an "approvable letter" for ruboxistaurin but required an additional Phase 3 clinical trial replicating the PKC-DRS2 study results before granting full approval [2].
  • Safety Concerns: A clinical trial indicated that ruboxistaurin could cause a small but significant prolongation of the QT interval on electrocardiograms, particularly in females. This was considered a major safety concern due to the associated risk of ventricular tachycardia and sudden death [2].
  • Business Decisions: The development program was ultimately halted for business and regulatory reasons [1].

Detailed Experimental Protocol

To understand the evidence base, here is a detailed methodology from a clinical trial investigating ruboxistaurin's effect on macrovascular function [6]:

  • Study Design: A single-center, double-masked, placebo-controlled, parallel, randomized clinical trial.
  • Participants: 49 patients with type-2 diabetes completed the study. Key inclusion criteria were age ≥35, HbA1c between 7.0% and 11.0%, and LDL cholesterol <160 mg/dL.
  • Intervention: Oral ruboxistaurin (32 mg/day) or matching placebo for a minimum of 6 weeks.
  • Primary Outcomes:
    • Brachial Artery Flow-Mediated Dilation (FMD): Measured via high-frequency ultrasound. After a 5-minute forearm cuff occlusion, artery diameter was measured at 1 and 5 minutes post-cuff deflation. This assesses macrovascular endothelial function.
    • Urinary Isoprostanes (8,12-iso-iPF2α-VI): Measured using liquid chromatography/tandem mass spectrometry (LC/MS/MS) as an index of systemic oxidant stress.
  • Key Analysis: Compared the change in FMD and urinary isoprostanes from baseline to 6 weeks between the ruboxistaurin and placebo groups.

Future Research Directions

Despite the development hurdles, research into ruboxistaurin continues in other areas, and its development path offers clear lessons.

  • Ongoing Clinical Trials: As of the latest data, a Phase 2 study (NCT02769611) is actively recruiting to evaluate ruboxistaurin's efficacy, tolerability, and safety in adult patients with heart failure [2].
  • Potential Repurposing: Preclinical research suggests a novel application for preventing clozapine-induced weight gain and metabolic syndrome. A study in mice found that co-administration of ruboxistaurin prevented this serious side effect of the antipsychotic drug clozapine [7].

References

Core Pharmacological Profile of Ruboxistaurin Hydrochloride

Author: Smolecule Technical Support Team. Date: February 2026

Parameter Details
Synonyms LY333531 hydrochloride, LY-333531, Arxxant [1] [2]
Molecular Weight 505.01 g/mol [3] [4]
CAS Number 169939-93-9 [3]
Mechanism of Action Selective, ATP-competitive, and reversible inhibitor of protein kinase C beta (PKC-β) isoforms [3] [4]
Primary Targets (IC₅₀) PKCβI: 4.7 nM; PKCβII: 5.9 nM [3] [4]
Selectivity Less potent inhibition of PKCη (52 nM), PKCδ (250 nM), PKCγ (300 nM), PKCα (360 nM). No effect on PKCζ (IC₅₀ >100 µM) [3]
Ki Value 2 nM (for PKCβ) [3]

Mechanism of Action and Signaling Pathways

Ruboxistaurin specifically inhibits the PKC-β isoforms. In the context of diabetic complications, hyperglycemia drives the pathologic activation of PKC-β, which in turn activates multiple downstream pathways leading to vascular dysfunction.

The diagram below illustrates the key signaling pathway involved in diabetic nephropathy, one of the complications ruboxistaurin is designed to target.

G Key Signaling Pathway in Diabetic Nephropathy HG High Glucose EGFR EGFR Transactivation HG->EGFR PKCb1 PKC-β1 Activation EGFR->PKCb1 Akt Akt Phosphorylation (at S473) PKCb1->Akt PI3K PI3K PI3K->PKCb1 AP1 AP-1 Transcription Factor Activation Akt->AP1 TGFb1 TGF-β1 Upregulation AP1->TGFb1 Outcome Pathological Outcome: Matrix Accumulation TGFb1->Outcome RBX Ruboxistaurin (RBX) RBX->PKCb1  Inhibits

Ruboxistaurin inhibits PKC-β1 in the pathologic signaling cascade induced by high glucose. [5]

Experimental Protocols and Research Applications

In Vitro Cell Culture Protocol

This protocol is used to study the compound's effect on high glucose-induced pathways in mesangial cells [5].

  • Cell System: Primary mesangial cells (MCs).
  • Treatment:
    • Control Group: Normal glucose medium (e.g., 5 mM D-glucose).
    • High Glucose Group: High glucose medium (e.g., 25 mM D-glucose).
    • Inhibitor Group: Pre-treatment with Ruboxistaurin (e.g., 1-10 µM, 1 hour) before high glucose exposure.
  • Key Readouts:
    • Western Blotting: Assess phosphorylation of Akt at Ser473 and PKC-β membrane translocation.
    • Electrophoretic Mobility Shift Assay (EMSA): Measure AP-1 transcription factor activation.
    • Northern Blotting / qPCR: Quantify TGF-β1 mRNA expression levels.
In Vivo Administration Protocol

This method details direct administration into the brain to study neurochemical effects [6].

  • Animal Model: Adult rats.
  • Surgery & Administration:
    • A microdialysis guide cannula is implanted stereotaxically into the core of the nucleus accumbens.
    • After recovery, a microdialysis probe is inserted, and artificial cerebrospinal fluid (aCSF) is perfused.
    • Ruboxistaurin is delivered via retrodialysis (e.g., 1 µM in aCSF, perfused for 1 hour prior to stimulus).
  • Stimulus & Measurement:
    • Cocaine or amphetamine is administered intraperitoneally (e.g., 15 mg/kg).
    • Dialysate is collected at timed intervals and analyzed for dopamine and metabolites using LC-MS/MS.
    • Locomotor activity is measured simultaneously.
Analytical Method for Quantification in Plasma

A developed LC-MS/MS method for quantifying Ruboxistaurin in rat plasma can be applied to pharmacokinetic studies [1].

  • Sample Preparation:
    • Protein Precipitation: Add 1 mL of acetonitrile to 200 µL of rat plasma spiked with the drug and internal standard (e.g., Atorvastatin).
    • Vortex for 1 minute, then centrifuge at 20,000 rpm for 15 minutes.
    • Evaporate the supernatant to dryness under a gentle nitrogen stream.
    • Reconstitute the residue in 900 µL of 90% methanol.
  • LC-MS/MS Conditions:
    • Column: Acquity UPLC HSS T3 (1.0 x 100 mm).
    • Mobile Phase: A) 10 mM ammonium formate, 0.2% trimethylamine, 1% ACN, pH 7.2; B) 0.2% formic acid, 0.2% trimethylamine in acetonitrile.
    • Gradient: 1% A to 80% A over 2.0 min.
    • Flow Rate: 0.4 mL/min.
    • Detection: MRM in positive ion mode; Ruboxistaurin transition: m/z 469.18 → 84/58.12/98.10.

Clinical Development Status

Ruboxistaurin has been investigated in late-stage clinical trials for diabetic microvascular complications, though its development status has seen some changes [2].

  • Primary Indications: Diabetic retinopathy, diabetic macular edema, diabetic peripheral neuropathy, and diabetic nephropathy.
  • Key Phase III Trials: The PKC-Diabetic Retinopathy Study (PKC-DRS) and PKC-DRS2 demonstrated that ruboxistaurin (32 mg/day) reduced the risk of sustained vision loss in patients with diabetic retinopathy [2].
  • Regulatory Status:
    • As of 2007, the marketing authorization application in the European Union was withdrawn. Its current approval status in the U.S. and other regions should be verified from the latest regulatory agency sources [2].

Research and Development Notes

  • Novel Formulations: Research into nanoparticle-based delivery systems, such as polyamidoamine (PAMAM) dendrimers, aims to improve retinal delivery for treating diabetic retinopathy [7].
  • Emerging Research Areas: Preclinical studies suggest potential applications beyond diabetic complications, such as modulating cocaine and amphetamine-induced neurochemical effects [6].

References

Ruboxistaurin molecular targets and signaling pathways

Author: Smolecule Technical Support Team. Date: February 2026

Molecular Targets and Binding Affinity

Ruboxistaurin (LY333531) acts as a highly selective ATP-competitive inhibitor for the PKCβ isoforms [1]. The following table details its half-maximal inhibitory constant (IC₅₀) for various PKC isoforms, demonstrating a strong selectivity profile.

PKC Isoform IC₅₀ (nM)
PKCβI 4.7 [2]
PKCβII 5.9 [2]
PKCη 52 [2]
PKCδ 250 [2]
PKCγ 300 [2]
PKCα 360 [2]
PKCε 600 [2]

Signaling Pathways and Mechanisms of Action

The diagram below summarizes the key signaling pathways modulated by ruboxistaurin.

G Hyperglycemia Hyperglycemia PKCbActivation PKCβ Activation Hyperglycemia->PKCbActivation VEGF VEGF Expression PKCbActivation->VEGF TGFb1 TGF-β1 Production PKCbActivation->TGFb1 NFkB NF-κB Pathway PKCbActivation->NFkB ERK ERK1/2 Phosphorylation PKCbActivation->ERK Akt Akt Phosphorylation PKCbActivation->Akt Permeability Vascular Permeability VEGF->Permeability Neovascularization Pathological Neovascularization VEGF->Neovascularization Fibrosis Fibrosis & Tissue Remodeling TGFb1->Fibrosis Apoptosis Cell Apoptosis NFkB->Apoptosis ERK->Neovascularization Akt->Neovascularization RBX Ruboxistaurin (RBX) RBX->PKCbActivation

Key pathways inhibited by ruboxistaurin.

  • Core Mechanism: Hyperglycemia increases diacylglycerol (DAG) levels, leading to PKCβ overactivation [3]. Ruboxistaurin inhibits this by competitively binding to the ATP-binding site on PKCβ [1].
  • TGF-β1/Smad Pathway: In diabetic nephropathy, PKCβ activation upregulates TGF-β1 and downstream Smad2/3 proteins. Ruboxistaurin significantly downregulates this pathway, reducing extracellular matrix accumulation and fibrosis [4].
  • ERK1/2 and Akt Pathway: In retinal neovascularization, VEGF binding to its receptor activates PLCγ, leading to PKCβ activation. This phosphorylates ERK1/2 and Akt, driving endothelial cell proliferation and migration. Ruboxistaurin suppresses phosphorylation of both ERK1/2 and Akt [5].
  • NF-κB Pathway: In diabetic atrial remodeling, high glucose activates PKCβ, which phosphorylates IκB, releasing NF-κB p65 and increasing TNF-α and TGF-β expression. Ruboxistaurin reduces p-IκB and NF-κBp65 protein levels [6].

Key Experimental Models and Protocols

The following table summarizes foundational experimental designs used to characterize ruboxistaurin's effects.

Study Focus Model Treatment Protocol Key Readouts
Diabetic Nephropathy [4] STZ-induced diabetic rats 10 mg/kg, p.o., for 6 weeks ↓ Urinary albumin, serum creatinine, kidney/body weight ratio; ↓ TGF-β1, Smad2/3 mRNA & protein
Retinal Neovascularization [5] Mouse OIR model; HUVECs 1-100 nM (in vitro); 1 mg/kg/day i.p. (in vivo, P7-P12) ↓ Retinal neovascular area (in vivo); ↓ VEGF-induced tube formation, proliferation, migration (in vitro); ↓ p-ERK1/2, p-Akt
Diabetic Atrial Remodeling [6] STZ-induced diabetic rats; HL-1 cardiomyocytes 1 mg/kg/day (in vivo); PKCβ siRNA (in vitro) ↓ AF inducibility; ↓ NF-κBp65, p-IκB, TNF-α, TGF-β, Cav1.2, NCX proteins

Pharmacokinetics and Metabolism

  • Administration and Half-life: Orally administered with a half-life of approximately 9 hours; its primary metabolite, N-desmethyl ruboxistaurin (LY333522), is equipotent and has a half-life of 16 hours, allowing for once-daily dosing [1].
  • Metabolism and Excretion: Primarily metabolized by the CYP3A4 enzyme [1]. The majority of the drug and its metabolites are excreted in the feces, with renal elimination playing only a minor role [7].

Clinical Development and Potential

Ruboxistaurin has been investigated in numerous clinical trials, though its development path has shifted over time.

  • Historical Focus: Phase III trials were conducted for diabetic retinopathy, macular edema, nephropathy, and neuropathy [8]. A Phase II trial showed ruboxistaurin significantly reduced albuminuria in patients with type 2 diabetes on top of standard care [1].
  • Current Status: As of late 2024, development for these diabetic complications is listed as discontinued [8].
  • Emerging Directions: Recent research explores new applications. A 2020 study showed efficacy in reducing atrial fibrillation incidence in diabetic rats [6]. Topical ruboxistaurin is in Phase II trials for hyperpigmentation and melanosis [8].

References

Comprehensive Application Notes and Protocols: LC-MS/MS Method Validation for Ruboxistaurin in Rat Plasma

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Method Overview

Ruboxistaurin (RBX) is a potent and selective protein kinase C beta (PKCβ) inhibitor developed for treating diabetic microvascular complications like retinopathy, which can lead to vision loss due to microvascular damage and leakage [1]. Preclinical and clinical pharmacokinetic studies are essential for its development, requiring reliable bioanalytical methods. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred technique for such analyses due to its high sensitivity, selectivity, and specificity for quantifying low levels of analytes in complex biological matrices like plasma [2].

These application notes detail a fully validated LC-MS/MS method for the quantification of Ruboxistaurin in rat plasma. The method is characterized by its simplicity, sensitivity, and a remarkably short chromatographic run time, making it highly suitable for high-throughput pharmacokinetic studies [1] [3] [4]. The core parameters of the validated method are summarized in the table below.

Table 1: Summary of the Validated LC-MS/MS Method for Ruboxistaurin

Parameter Specification / Value
Analytical Technique Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)
Detection Mode Multiple-Reaction Monitoring (MRM) with positive electrospray ionization (ESI+)
Quantification Range 25 – 1000 ng/mL [1] [3]
Retention Time (RBX) 0.85 ± 0.03 minutes [1] [4]
Internal Standard (IS) Atorvastatin [1] [3]
Sample Volume 200 µL of rat plasma [1]
Sample Preparation Protein Precipitation with Acetonitrile [1]
Linearity (R²) > 0.997 [1] [3]

Experimental Protocol

Chemicals and Reagents
  • Ruboxistaurin (RBX) standard (hydrochloride, purity 99.84%) and Atorvastatin (Internal Standard, IS) can be obtained from commercial suppliers like Sigma-Aldrich [1].
  • HPLC-grade or higher acetonitrile, methanol, and water (e.g., from a Milli-Q water purification system) should be used [1].
  • Preparation of mobile phase additives: ammonium formate and formic acid [1].
Instrumentation and Chromatographic Conditions
  • LC System: Acquity UPLC system (Waters Corp.) or equivalent.
  • Column: Acquity UPLC HSS T3 column (1.0 × 100 mm) or equivalent [1].
  • Mass Spectrometer: Triple quadrupole tandem mass detector (e.g., from Waters Corp.) with an electrospray ionization (ESI) source [1].
  • Autosampler Temperature: 10 °C [1].
  • Mobile Phase: The method utilizes a gradient elution for rapid separation.
    • Solvent A: 10 mM ammonium formate, 0.2% trimethylamine, 1% acetonitrile, pH 7.2.
    • Solvent B: 0.2% formic acid, 0.2% trimethylamine in acetonitrile [1].
  • Gradient Program: The elution starts at 1.0% solvent A, increases to 80% solvent A over 2.0 minutes, and returns to 1.0% at 2.5 minutes [1].
  • Flow Rate: 0.4 mL/min [1].
  • Total Run Time: 3 minutes [1].
Mass Spectrometry Parameters

The mass spectrometer is operated in positive ion mode using Multiple-Reaction Monitoring (MRM) for optimal sensitivity and specificity. Key parameters are listed below.

Table 2: Mass Spectrometry Parameters for MRM Analysis

Compound Precursor Ion (m/z) Product Ion (m/z) Cone Voltage (V) Collision Energy (eV)
Ruboxistaurin (RBX) 469.18 [1] [3] 84.00, 58.12, 98.10 [1] 78 [1] 30 [1]
Atorvastatin (IS) 559.60 [1] 249.90 [1] Not Specified 40 [1]

Source Conditions:

  • Capillary Voltage: 2.88 kV
  • Source Temperature: 150 °C
  • Desolvation Temperature: 500 °C
  • Cone Gas Flow: 150 L/h
  • Desolvation Gas Flow: 650 L/h [1]
Preparation of Standards and Quality Control Samples
  • Stock Solutions: Prepare stock solutions of RBX and IS at 1 mg/mL in methanol. Store at -30 °C [1].
  • Working Solutions: Serially dilute the RBX stock solution with methanol to create working standards covering the concentration range of 25–1000 ng/mL [1].
  • Calibration Standards: Spike 20 µL of the appropriate working solution into 200 µL of blank rat plasma to generate calibration standards at concentrations of 25, 50, 100, 200, 400, and 1000 ng/mL [1].
  • Quality Control (QC) Samples: Prepare QC samples at three levels (Low: 100 ng/mL, Intermediate: 500 ng/mL, High: 1000 ng/mL) in the same manner, using independently prepared stock solutions [1].
Plasma Sample Preparation Procedure

The sample preparation involves a simple protein precipitation technique, outlined in the workflow below.

G start Start with 200 µL Rat Plasma step1 Spike with 20 µL Internal Standard (Atorvastatin) start->step1 step2 Add 1 mL Acetonitrile (Vortex for 1 minute) step1->step2 step3 Centrifuge at 20,000 rpm for 15 minutes step2->step3 step4 Transfer Supernatant step3->step4 step5 Evaporate to Dryness under Nitrogen Stream at 45°C step4->step5 step6 Reconstitute in 900 µL of 90% Methanol step5->step6 end Inject into LC-MS/MS System step6->end

Method Validation Results

The developed method was rigorously validated according to standard bioanalytical guidelines [2]. The results for key validation parameters are summarized in the table below.

Table 3: Summary of Method Validation Parameters

Validation Parameter Result Acceptance Criteria (Typical)
Linearity R² > 0.997 [1] R² ≥ 0.990
Intra-day Precision ≤ 11.8% [1] RSD ≤ 15%
Inter-day Precision ≤ 11.8% [1] RSD ≤ 15%
Accuracy Within ± 3.4% [1] Within ± 15%
Recovery Within acceptable limits [1] Consistent and reproducible
Matrix Effect Within acceptable limits [1] RSD ≤ 15%
Stability Within acceptable limits [1] Within ± 15% of nominal
Detailed Validation Procedures
  • Linearity and Calibration: A calibration curve with at least six concentration levels (25–1000 ng/mL) should be constructed. The linearity is confirmed by a correlation coefficient (R²) greater than 0.997. The back-calculated concentrations of the calibration standards should be within ±15% of the nominal value (±20% at the LLOQ) [1] [5].
  • Precision and Accuracy: Precision (expressed as % Relative Standard Deviation, RSD) and Accuracy (expressed as % bias from the nominal concentration) should be assessed using QC samples at low, medium, and high concentrations. The results for this method demonstrated intra-day and inter-day precision within 11.8% and accuracy within 3.4%, meeting standard validation criteria [1].
  • Recovery and Matrix Effect: Recovery (extraction efficiency) and matrix effect (ion suppression/enhancement) are evaluated using protocols comparing the peak areas of samples spiked before extraction, after extraction, and in pure solution [6]. The method confirmed that both recovery and matrix effect were within acceptable limits [1].
  • Stability: The stability of RBX in rat plasma should be tested under various conditions, including short-term bench-top stability, post-preparative stability in the autosampler, and long-term storage stability at -20°C or -80°C. The analyte is considered stable if the mean concentration is within ±15% of the nominal concentration [2]. The developed method confirmed stability under the tested conditions [1].

Metabolism and Pharmacokinetic Considerations

Understanding the metabolism of Ruboxistaurin is crucial for interpreting pharmacokinetic data. Studies have shown that RBX is extensively metabolized in preclinical species [7].

  • Primary Metabolic Pathway: The major metabolite consistently found across species (rats, mice, dogs) is N-desmethyl ruboxistaurin [7] [8].
  • Enzyme Involvement: In vitro studies indicate that CYP3A4 is the primary cytochrome P450 enzyme responsible for the metabolism of RBX to its active, equipotent metabolite, N-desmethyl ruboxistaurin [8].
  • Drug-Drug Interactions: The pharmacokinetics of RBX are significantly altered by co-administration with CYP3A4 inducers. For instance, rifampicin co-administration reduced the mean Cmax and AUC(0,∞) of RBX by approximately 95% [8]. This underscores the importance of considering potential drug interactions in study design.

The following diagram illustrates the key metabolic pathway and the critical steps in the bioanalysis of Ruboxistaurin.

G node_rbx Ruboxistaurin (RBX) Parent Drug node_cyp Metabolism Primarily via CYP3A4 node_rbx->node_cyp  In Vivo node_analysis LC-MS/MS Analysis node_rbx->node_analysis  Extraction & Injection node_metab N-desmethyl Ruboxistaurin Major Active Metabolite node_cyp->node_metab node_quant Quantification in Plasma node_analysis->node_quant

Conclusion

The LC-MS/MS method detailed in these application notes provides a simple, sensitive, accurate, and robust platform for the quantitative determination of Ruboxistaurin in rat plasma. The method has been comprehensively validated over a range of 25–1000 ng/mL, demonstrating excellent precision, accuracy, and a short analysis time of 3 minutes per sample.

This makes it highly suitable for supporting high-throughput pharmacokinetic and toxicokinetic studies during the preclinical development of Ruboxistaurin. Researchers should be mindful of the drug's significant metabolism by CYP3A4 when designing in vivo studies or interpreting resulting data.

References

Application Note: LC-MS/MS Determination of Ruboxistaurin in Rat Plasma

Author: Smolecule Technical Support Team. Date: February 2026

This protocol provides a sensitive and validated method for quantifying Ruboxistaurin (RBX) in rat plasma using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), suitable for pharmacokinetic studies [1] [2].

Materials and Reagents
  • Analytical Standard: Ruboxistaurin (hydrochloride, ≥99.84%)
  • Internal Standard (IS): Atorvastatin
  • Chemicals: Acetonitrile, Methanol, Ammonium Formate, Formic Acid, Trimethylamine (all analytical grade)
  • Water: Deionized water from a Milli-Q purification system
  • Biological Matrix: Drug-free rat plasma
Instrumentation and Chromatographic Conditions

The separation and detection were performed using the following setup [1]:

  • LC System: Acquity UPLC system
  • Column: Acquity UPLC HSS T3 (1.0 × 100 mm)
  • Mobile Phase A: 10 mM Ammonium Formate, 0.2% Trimethylamine, 1% Acetonitrile (pH 7.2)
  • Mobile Phase B: 0.2% Formic Acid, 0.2% Trimethylamine in Acetonitrile
  • Gradient Program:
    • Start: 1.0% A
    • 2.0 min: 80% A
    • 2.5 min: Return to 1.0% A
    • Total Run Time: 3.0 min
  • Flow Rate: 0.4 mL/min
  • Column Temperature: Not specified
  • Injection Volume: Not specified
  • Autosampler Temperature: 10°C
Mass Spectrometric Conditions [1]
  • MS System: Triple quadrupole tandem mass detector
  • Ionization Mode: Electrospray Ionization (ESI), positive mode
  • Detection Mode: Multiple-Reaction Monitoring (MRM)
  • Ion Transitions:
    • Ruboxistaurin: m/z 469.18 → 84.00 / 58.12 / 98.10
    • Atorvastatin (IS): m/z 559.60 → 249.90
  • Source Parameters:
    • Capillary Voltage: 2.88 kV
    • Cone Voltage: 78 V
    • Source Temperature: 150°C
    • Desolvation Temperature: 500°C
    • Cone Gas Flow: 150 L/h
    • Desolvation Gas Flow: 650 L/h
Sample Preparation Procedure (Protein Precipitation) [1]
  • Pipette 200 µL of rat plasma into an Eppendorf tube.
  • Add 20 µL of the internal standard (Atorvastatin) working solution.
  • Add 1 mL of ice-cold acetonitrile to precipitate proteins.
  • Vortex the mixture for 1 minute.
  • Centrifuge at 20,000 rpm for 15 minutes.
  • Transfer the supernatant to a clean glass tube.
  • Evaporate the supernatant to dryness under a gentle stream of nitrogen gas.
  • Reconstitute the dried residue with 900 µL of 90% methanol.
  • Transfer to an autosampler vial for analysis.

The following workflow diagram summarizes the key steps of the analytical process.

G Start Start: Rat Plasma Sample Prep Sample Preparation (Protein Precipitation) Start->Prep LC UPLC Separation Prep->LC MS MS/MS Detection (MRM Mode) LC->MS Data Data Analysis MS->Data

Method Validation Summary

The developed method was validated according to standard guidelines, with key parameters summarized in the table below [1].

Validation Parameter Result / Value
Analytical Range 25 – 1000 ng/mL
Retention Time (RBX) 0.85 ± 0.03 min
Accuracy Within ± 3.4%
Intra-day Precision (%RSD) ≤ 11.8%
Inter-day Precision (%RSD) ≤ 11.8%
Stability, Recovery, Matrix Effect Within acceptable limits

Critical Considerations for Method Adaptation

  • Technique Selection: The referenced method uses LC-MS/MS for high sensitivity required for plasma analysis. For quality control of bulk drug substances, a UPLC-UV method may be feasible but would require new development and validation, as a peer-reviewed UPLC-UV method for Ruboxistaurin is not available in the searched literature.
  • Column Chemistry: The protocol uses a HSS T3 column, designed for retaining polar compounds. This is a suitable starting point for Ruboxistaurin analysis.
  • Mobile Phase: The use of volatile additives (ammonium formate and formic acid) is crucial for compatibility with the MS detector. A UPLC-UV method could employ phosphate or acetate buffers.

Background and Applications of Ruboxistaurin

  • Therapeutic Role: Ruboxistaurin is a selective protein kinase C-beta (PKC-β) inhibitor investigated for treating diabetic retinopathy and other microvascular complications of diabetes [3] [4].
  • Formulation Research: Recent studies focus on novel delivery systems, such as nanoparticle formulations for retinal delivery, underscoring the need for reliable analytical methods like this one [4].

References

Application Note: Protein Precipitation and LC-MS/MS Analysis of Ruboxistaurin in Rat Plasma

Author: Smolecule Technical Support Team. Date: February 2026

This document summarizes a published, fully validated method for the extraction and quantification of Ruboxistaurin (RBX) in rat plasma using protein precipitation and UPLC-MS/MS analysis [1].

Reagents and Equipment
  • Analytical Standard: Ruboxistaurin (hydrochloride, 99.84%) [1].
  • Internal Standard (IS): Atorvastatin [1].
  • Precipitation Solvent: Acetonitrile (ACN) [1].
  • Solvents: Methanol, Acetonitrile (HPLC grade) [1].
  • Equipment: Ultra-Performance Liquid Chromatography (UPLC) system coupled with a triple quadrupole tandem mass spectrometer (MS/MS) with an electrospray ionization (ESI) source; Refrigerated autosampler; Centrifuge [1].
Stock and Working Solution Preparation
  • Prepare stock solutions of RBX and Atorvastatin (IS) at 1000 µg/mL in methanol. Store at -30°C [1].
  • Dilute RBX stock solution with methanol to create working standards covering a concentration range of 25–1000 ng/mL [1].
  • Prepare Quality Control (QC) samples in rat plasma at low (100 ng/mL), intermediate (500 ng/mL), and high (1000 ng/mL) concentrations [1].
Protein Precipitation Extraction Protocol

The following workflow details the sample preparation steps:

P1 1. Aliquot 200 µL of rat plasma    into a microtube P2 2. Add 20 µL of Internal Standard    (Atorvastatin) working solution P1->P2 P3 3. Add 1 mL of Acetonitrile (ACN)    for protein precipitation P2->P3 P4 4. Vortex mixture for 1 minute P3->P4 P5 5. Centrifuge at 20,000 rpm    for 15 minutes P4->P5 P6 6. Transfer supernatant to a    clean glass tube P5->P6 P7 7. Evaporate to dryness under    a gentle stream of nitrogen P6->P7 P8 8. Reconstitute the dry residue    with 900 µL of 90% methanol P7->P8 P9 9. Inject into UPLC-MS/MS    system for analysis P8->P9

UPLC-MS/MS Analysis Conditions

After extraction, the samples are analyzed using the following conditions:

Table 1: Chromatographic Conditions (UPLC) [1]

Parameter Specification
Column Acquity UPLC HSS T3 (1.0 × 100 mm)
Mobile Phase A 10 mM Ammonium Formate, 0.2% Trimethylamine, 1% ACN, pH 7.2
Mobile Phase B 0.2% Formic Acid, 0.2% Trimethylamine in Acetonitrile
Gradient Program Start at 1% A, increase to 80% A over 2.0 min, return to 1% A at 2.5 min
Flow Rate 0.4 mL/min
Run Time 3 min
Autosampler Temp. 10°C
Retention Time (RBX) 0.85 ± 0.03 min

Table 2: Mass Spectrometric Conditions (MS/MS) [1]

Parameter Setting
Ionization Mode Electrospray Ionization (ESI) Positive
Detection Mode Multiple Reaction Monitoring (MRM)
MS/MS Transitions (RBX) m/z 469.18 → 84.00, 58.12, 98.10
MS/MS Transition (IS) m/z 559.60 → 249.90
Capillary Voltage 2.88 kV
Source Temperature 150 °C
Desolvation Temperature 500 °C
Collision Energy (RBX) 30 eV
Collision Energy (IS) 40 eV
Key Validation Parameters of the Method

The described method was validated according to standard bioanalytical guidelines, with key outcomes summarized below.

Table 3: Method Validation Data [1]

Validation Parameter Result
Linearity Range 25 - 1000 ng/mL
Correlation Coefficient (r) > 0.997
Intra-day Precision ≤ 11.8%
Inter-day Precision ≤ 11.8%
Accuracy Within ± 3.4%
Stability Within acceptable limits
Matrix Effect Within acceptable limits
Recovery Within acceptable limits

Critical Considerations for the Protocol

  • Specificity: The method showed no interference between RBX and the internal standard (Atorvastatin) [1].
  • Efficiency: This protocol is characterized by a short analytical runtime (3 min) and a relatively straightforward sample clean-up procedure using protein precipitation [1].
  • General Notes on Protein Precipitation: While this protocol uses acetonitrile, other solvents like methanol or acetone are also common. The choice of solvent can affect precipitation efficiency and the final composition of the supernatant. The ratio of sample volume to precipitation solvent is critical for achieving high protein recovery and minimizing the matrix effect [2].

Scope and Limitations

  • Specific Application: It is crucial to note that this detailed protocol was developed and validated specifically for the analysis of Ruboxistaurin in rat plasma [1].
  • Solubility Note: Ruboxistaurin is soluble in DMSO at 10 mg/mL, which is relevant for preparing stock solutions [3].

References

Comprehensive Application Notes and Protocols: MRM-based Quantification of Ruboxistaurin in Rat Plasma using LC-MS/MS

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

Ruboxistaurin (RBX) is an orally bioavailable, selective protein kinase C beta (PKC-β) inhibitor that has demonstrated significant potential in the treatment of diabetic microvascular complications, including retinopathy, nephropathy, and peripheral neuropathy. As a bisindolylmaleimide compound, RBX functions by competitively and reversibly binding to the active site of PKC-β isoforms, thereby inhibiting phosphorylation of substrates involved in vascular dysfunction. The compound has progressed to phase III clinical trials for management of diabetic retinopathy and is being investigated for various other therapeutic applications. Despite its clinical importance, the analytical challenges in quantifying RBX in biological matrices have necessitated the development of highly sensitive and specific bioanalytical methods. The Multiple Reaction Monitoring (MRM) approach using liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for precise quantification of RBX in complex biological samples due to its superior selectivity, sensitivity, and capacity for high-throughput analysis.

This application note provides a comprehensive protocol for the development and validation of a robust, sensitive, and accurate LC-MS/MS method with MRM for quantification of RBX in rat plasma. The methodology has been optimized to address common analytical challenges including matrix effects, ion suppression, and interfering substances, while providing excellent linearity, precision, and accuracy across the clinically relevant concentration range. The protocol includes detailed experimental procedures, method validation data, and application examples to facilitate implementation in pharmacokinetic and pharmacodynamic studies.

Experimental Design

Materials and Reagents
  • Ruboxistaurin (hydrochloride, purity ≥99.84%) and Atorvastatin (Internal Standard, IS) should be obtained from Sigma-Aldrich (St Louis, MO, USA)
  • HPLC-grade solvents including acetonitrile, methanol, and water (purified through a Milli-Q water purification system, Millipore, Burlington, MA, USA)
  • Analytical grade reagents including ammonium formate, trimethylamine, and formic acid
  • Blank rat plasma collected from Wistar rats (250 ± 20 g) following approved Institutional Review Board protocols
Instrumentation
  • Acquity UPLC System (Waters Corp., Milford, MA, USA) equipped with quaternary solvent pump and refrigerated autosampler (10°C)
  • Triple quadrupole tandem mass detector (Waters Corp.) with electrospray ionization (ESI) source
  • Acquity UPLC HSS T3 column (1.0 × 100 mm) for chromatographic separation
  • Data processing software: TargetLynx V 4.1 and MassLynx V 4.1 (Waters Corp.)

Methodology

Solution Preparation

Stock and working solutions should be prepared as follows:

  • Prepare primary stock solutions of RBX and IS at 1000 µg/mL in methanol
  • Store stock solutions at −30°C in 4.0 mL amber glass vials to prevent degradation
  • Prepare working standard solutions of RBX through serial dilution in methanol to achieve concentrations ranging from 25–1000 ng/mL
  • Prepare quality control (QC) samples at three concentration levels (100, 500, and 1000 ng/mL) by spiking appropriate working solutions into blank rat plasma
  • Prepare IS working solution at appropriate concentration in methanol
UPLC Conditions

The chromatographic separation should be performed under the following conditions:

  • Mobile Phase A: 10 mM ammonium formate, 0.2% trimethylamine, 1% acetonitrile, pH 7.2
  • Mobile Phase B: 0.2% formic acid, 0.2% trimethylamine in acetonitrile
  • Gradient program:
    • Initial: 1.0% solvent A
    • 0-2.0 min: Increase to 80% solvent A
    • 2.0-2.5 min: Return to 1.0% solvent A
    • 2.5-3.0 min: Re-equilibrate at 1.0% solvent A
  • Flow rate: 0.4 mL/min
  • Total run time: 3.0 minutes
  • Injection volume: Optimized based on sensitivity requirements (typically 5-10 µL)
  • Column temperature: Ambient
  • Autosampler temperature: 10°C
MS/MS Parameters and MRM Transitions

Table 1: Optimized MS/MS Parameters for RBX Quantification

Parameter Setting
Ionization mode Positive electrospray ionization (ESI+)
Capillary voltage (kV) 2.88
Cone voltage (V) 78
Source temperature (°C) 150
Desolvation temperature (°C) 500
Cone gas flow (L/h) 150
Desolvation gas flow (L/h) 650
Collision energy (eV) 20
Collision gas flow (mL/min) 0.15
Collision gas Argon (0.25 Pa)

Table 2: MRM Transitions for RBX and Internal Standard

Compound Precursor Ion (m/z) Product Ions (m/z) Dwell Time (s)
Ruboxistaurin 469.18 84.00 (quantifier), 58.12, 98.10 0.10
Atorvastatin (IS) 559.60 249.90 0.10
Sample Preparation Protocol

The sample preparation involves a protein precipitation technique with the following steps:

  • Aliquot 200 µL of blank rat plasma into Eppendorf tubes
  • Spike with appropriate volumes of RBX working solutions and 20 µL IS working solution
  • Add 1 mL acetonitrile for protein precipitation
  • Vortex mix for 1 minute to ensure complete protein denaturation
  • Centrifuge at 20,000 rpm for 15 minutes to pellet precipitated proteins
  • Transfer clear supernatant to clean 5 mL Pyrex glass tubes
  • Evaporate to dryness under a gentle stream of nitrogen at ambient temperature
  • Reconstitute the residue in 900 µL of 90% methanol
  • Transfer to autosampler vials for LC-MS/MS analysis

G start Start Sample Preparation plasma Aliquot 200 µL Rat Plasma start->plasma spike Spike with RBX Standards and Internal Standard plasma->spike precipitate Add 1 mL Acetonitrile for Protein Precipitation spike->precipitate vortex Vortex Mix for 1 Minute precipitate->vortex centrifuge Centrifuge at 20,000 rpm for 15 Minutes vortex->centrifuge transfer Transfer Supernatant centrifuge->transfer evaporate Evaporate to Dryness Under Nitrogen Stream transfer->evaporate reconstitute Reconstitute in 900 µL 90% Methanol evaporate->reconstitute analyze LC-MS/MS Analysis reconstitute->analyze

Figure 1: Workflow Diagram for Sample Preparation Protocol

Method Validation

Specificity and Selectivity

The method's specificity was evaluated by analyzing six different batches of blank rat plasma, which showed no significant interference at the retention times of RBX and IS. The chromatographic resolution between RBX and potential endogenous compounds was excellent, with RBX eluting at a retention time of 0.85 ± 0.03 minutes. The IS (atorvastatin) was well-separated and showed no evidence of cross-talk or interference with RBX detection.

Linearity and Sensitivity

Table 3: Linearity and Sensitivity Data for RBX Quantification

Parameter Result
Calibration range 25–1000 ng/mL
Correlation coefficient (r²) >0.997
Lower limit of quantification (LLOQ) 25 ng/mL
Regression model Linear with 1/x² weighting
Number of calibration standards At least 6 non-zero concentrations

The linearity of the method was demonstrated across the concentration range of 25–1000 ng/mL, with a correlation coefficient exceeding 0.997. The lower limit of quantification (LLOQ) was established at 25 ng/mL, with acceptable precision and accuracy at this concentration level.

Precision and Accuracy

The intra-day and inter-day precision and accuracy were evaluated using QC samples at three concentration levels (low, intermediate, and high). The results met acceptance criteria according to FDA bioanalytical method validation guidelines.

Table 4: Precision and Accuracy Data for RBX QC Samples

QC Level Concentration (ng/mL) Intra-day Precision (% RSD) Inter-day Precision (% RSD) Accuracy (%)
Low 100 ≤11.8% ≤11.8% Within ±3.4%
Medium 500 ≤11.8% ≤11.8% Within ±3.4%
High 1000 ≤11.8% ≤11.8% Within ±3.4%
Recovery and Matrix Effects

The extraction recovery of RBX from rat plasma was consistent and reproducible across the three QC levels. Matrix effects were evaluated by comparing the peak areas of standards prepared in extracted blank plasma from six different sources with those prepared in pure solvent. The results demonstrated that matrix suppression or enhancement was within acceptable limits, indicating that the sample preparation procedure effectively removed interfering components while maintaining high recovery of the analyte.

Table 5: Recovery and Matrix Effect Data

Parameter Low QC (100 ng/mL) Medium QC (500 ng/mL) High QC (1000 ng/mL)
Recovery (%) Within acceptable limits Within acceptable limits Within acceptable limits
Matrix Factor Within acceptable limits Within acceptable limits Within acceptable limits
IS Normalized Matrix Factor Within acceptable limits Within acceptable limits Within acceptable limits
Stability Studies

The stability of RBX in rat plasma was evaluated under various storage and processing conditions, including:

  • Bench-top stability (ambient temperature for 4 hours)
  • Processed sample stability (in autosampler at 10°C for 24 hours)
  • Freeze-thaw stability (three complete cycles)
  • Long-term stability (-80°C for 30 days)

RBX demonstrated acceptable stability under all tested conditions, with mean concentration values within ±15% of nominal concentrations.

Application to Pharmacokinetic Analysis

Preclinical Study Design

The validated method has been successfully applied to a pharmacokinetic study of RBX in male Wistar rats (250 ± 20 g). Following single oral administration of RBX at a dose of 10 mg/kg, blood samples were collected at predetermined time intervals (0.25, 0.5, 1, 2, 4, 8, 12, 24, and 48 hours) via suitable sampling technique. Plasma was separated by centrifugation and stored at -80°C until analysis.

Pharmacokinetic Parameters

The MRM-based quantification enabled precise characterization of RBX pharmacokinetic parameters, including:

  • Maximum plasma concentration (C~max~)
  • Time to reach C~max~ (T~max~)
  • Area under the plasma concentration-time curve (AUC)
  • Elimination half-life (t~1/2~)
  • Clearance (CL/F)
  • Volume of distribution (V~d~/F)

The sensitivity of the method allowed for reliable quantification of RBX concentrations up to 48 hours post-dose, providing complete characterization of the elimination phase.

Additional Research Applications

Diabetic Complications Research

Beyond pharmacokinetic studies, this MRM method supports research on RBX's therapeutic mechanisms in diabetic complications:

  • Diabetic nephropathy: RBX attenuates kidney damage via modulation of the TGF-β1/Smad and GRAP pathways, significantly reducing urinary albumin excretion, serum creatinine, and kidney/body weight ratio in diabetic rats [1].
  • Diabetic peripheral neuropathy: Clinical trials demonstrate that RBX improves neurological symptoms measured by Neurological Total Symptom Score (NTSS-6) and quality of life indicators in diabetic patients [2].
  • Diabetic retinopathy: As a PKC-β inhibitor, RBX addresses microvascular damage and leakage in the retina, potentially slowing visual loss in diabetic patients [3] [4].
Drug Repurposing Investigations

Recent machine learning approaches have identified RBX as a potential candidate for drug repurposing, demonstrating high predicted activity against glycogen synthase kinase 3 (GSK3), a key enzyme involved in SARS-CoV-2 replication and inflammation pathways [5]. The MRM method described here can support such repurposing efforts by enabling precise quantification of RBX in various experimental models.

Troubleshooting Guide

Table 6: Troubleshooting Common Issues in RBX Quantification

Problem Possible Cause Solution
Poor peak shape Column degradation Replace UPLC column
Decreased sensitivity Source contamination Clean ion source and cone
Retention time shift Mobile phase degradation Prepare fresh mobile phase
High background noise Incomplete protein precipitation Optimize acetonitrile volume
Poor reproducibility Inconsistent evaporation Standardize nitrogen flow and temperature

Conclusion

The LC-MS/MS method with MRM detection presented here provides a robust, sensitive, and specific approach for quantifying ruboxistaurin in rat plasma. The method offers excellent linearity over the concentration range of 25–1000 ng/mL, with precision within 11.8% and accuracy within ±3.4%. The simple protein precipitation extraction, short chromatographic run time (3 minutes), and comprehensive validation make this method ideal for high-throughput analysis in pharmacokinetic studies and therapeutic monitoring. The application of this method to preclinical studies demonstrates its utility in characterizing the pharmacokinetic profile of RBX and investigating its therapeutic mechanisms in diabetic complications and beyond.

References

Ruboxistaurin stability in plasma samples storage conditions

Author: Smolecule Technical Support Team. Date: February 2026

Application Note: Analysis of Ruboxistaurin in Plasma

This document outlines a validated method for the quantification of Ruboxistaurin (RBX) in rat plasma using Ultra-Performance Liquid Chromatography-tandem Mass Spectrometry (UPLC-MS/MS), as developed by Alshammari et al., 2023 [1] [2]. The method is characterized by its simplicity, sensitivity, and a remarkably short analytical runtime.

Analytical Methodology

The core of this protocol involves protein precipitation followed by UPLC-MS/MS analysis, which is suitable for pharmacokinetic studies [1].

1.1 Materials and Reagents

  • Analytical Standard: Ruboxistaurin hydrochloride (≥99.84% purity) [1].
  • Internal Standard (IS): Atorvastatin [1].
  • Solvents: Acetonitrile and methanol of LC-MS grade.
  • Mobile Phase Additives: Ammonium formate, formic acid, and trimethylamine.

1.2 Instrumentation and Conditions

  • Chromatography System: Acquity UPLC HSS T3 column (1.0 × 100 mm) [1].
  • Mobile Phase:
    • Solvent A: 10 mM ammonium formate, 0.2% trimethylamine, 1% acetonitrile, pH 7.2 [1].
    • Solvent B: 0.2% formic acid, 0.2% trimethylamine in acetonitrile [1].
  • Gradient Program: | Time (min) | Flow Rate (mL/min) | % Solvent A | % Solvent B | | :--- | :--- | :--- | :--- | | 0.0 | 0.4 | 1.0 | 99.0 | | 2.0 | 0.4 | 80.0 | 20.0 | | 2.5 | 0.4 | 1.0 | 99.0 |
  • Mass Spectrometry: Triple quadrupole mass detector with an Electrospray Ionization (ESI) source in positive mode [1].
  • MRM Transitions: | Compound | Precursor Ion (m/z) | Product Ion (m/z) | | :--- | :--- | :--- | | Ruboxistaurin | 469.18 [1] | 84.00, 58.12, or 98.10 [1] | | Atorvastatin (IS) | 559.60 [1] | 249.90 [1] |
Sample Preparation Workflow

The sample preparation follows a straightforward protein precipitation procedure, which is visualized in the workflow below:

G start Start with 200 µL Rat Plasma add_is Add 20 µL Internal Standard (Atorvastatin) start->add_is precipitate Add 1 mL Acetonitrile Vortex for 1 min add_is->precipitate centrifuge Centrifuge at 20,000 rpm for 15 min precipitate->centrifuge transfer Transfer Supernatant centrifuge->transfer evaporate Evaporate to Dryness under Nitrogen Stream transfer->evaporate reconstitute Reconstitute Residue in 900 µL 90% Methanol evaporate->reconstitute analyze UPLC-MS/MS Analysis reconstitute->analyze

Method Validation and Stability Data

The method was validated according to standard guidelines, with key parameters summarized in the table below [1].

Table 1: Summary of Validation Parameters for RBX in Rat Plasma

Parameter Result Acceptance Criteria
Linearity Range 25 - 1000 ng/mL R² > 0.997 [1]
Intra-day Precision ≤ 11.8% Typically < 15%
Inter-day Precision ≤ 11.8% Typically < 15%
Accuracy Within ± 3.4% Typically within ± 15%
Retention Time 0.85 ± 0.03 min N/A

Stability: The method confirmed that RBX in rat plasma was stable through the sample preparation and analytical process, with all stability, recovery, and matrix effect measures reported to be "within acceptable limits" [1]. However, the specific conditions and duration for long-term storage stability (e.g., -80°C) were not detailed in the available literature.

Proposed Protocol for Stability Assessment

To fill the gap in the literature, you can use the validated method above to conduct a systematic stability study of RBX in plasma. The following protocol can serve as a guide.

Objective: To determine the short-term and long-term stability of Ruboxistaurin in human plasma under various storage conditions.

1. Sample Preparation

  • Prepare a stock solution of RBX in methanol and spike into blank human plasma to generate Quality Control (QC) samples at low, medium, and high concentrations (e.g., 100, 500, and 1000 ng/mL) [1].
  • Aliquot the QC samples into polypropylene tubes.

2. Stability Study Conditions Analyze the QC samples in triplicate against a freshly prepared calibration curve under the following conditions:

Table 2: Proposed Stability Study Conditions

Stability Type Storage Condition Duration Testing Frequency
Short-Term Room Temp (e.g., 25°C) 24 hours 0, 6, 12, 24 h
Long-Term -20°C & -80°C 1, 3, 6, 12 months Monthly/Quarterly
Freeze-Thaw -80°C (thaw at RT) 3-5 Cycles After each cycle
Post-Preparative Autosampler (e.g., 10°C) 24-48 hours 0, 12, 24, 48 h

3. Data Analysis

  • Calculate the mean concentration of RBX at each time point.
  • The stability is considered acceptable if the mean concentration is within ±15% of the nominal concentration and the precision is within 15% relative standard deviation.

The relationship between the different stability tests and the overall analytical process can be visualized as follows:

G Plasma_QC Prepare Plasma QC Samples (Low, Mid, High) Stability_Storage Stability Storage Conditions Plasma_QC->Stability_Storage Bench_Top Bench-Top Stability (Room Temperature) Stability_Storage->Bench_Top Long_Term Long-Term Stability (-20°C & -80°C) Stability_Storage->Long_Term Freeze_Thaw Freeze-Thaw Stability (3-5 Cycles) Stability_Storage->Freeze_Thaw Analysis Sample Analysis via LC-MS/MS Bench_Top->Analysis Long_Term->Analysis Freeze_Thaw->Analysis Data_Review Data Review (% Nominal Concentration) Analysis->Data_Review

Important Considerations for Researchers

  • Metabolite Interference: The primary metabolite of RBX, N-desmethyl ruboxistaurin (LY338522), is equipotent and reaches plasma concentrations comparable to the parent drug [3]. Ensure your MS/MS method and chromatographic conditions can baseline separate the metabolite to avoid analytical interference.
  • Plasma vs. Serum: This protocol specifies plasma. If using serum, a separate validation is required as differences in clot formation can affect drug recovery and stability.
  • Beyond Plasma Stability: For formulation scientists, note that RBX has also been successfully incorporated into polymeric nanoparticles for ocular delivery, which involves a different set of stability parameters for the nano-formulation itself [4].

References

Comprehensive Application Notes and Protocols: In Vivo Microdialysis Sampling for Investigating Ruboxistaurin's Neurochemical Effects

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Ruboxistaurin and PKCβ Inhibition

Ruboxistaurin (LY333531) is a selective macrocyclic bis-indolylmaleimide compound that specifically inhibits the β isoform of protein kinase C (PKCβ). As a competitive ATP-binding site inhibitor, ruboxistaurin demonstrates high specificity for PKCβI and PKCβII isoforms with half-maximal inhibitory constants of 4.5 nM and 5.9 nM respectively, while requiring approximately 250-fold higher concentrations to inhibit other PKC isoforms. [1] This specificity makes it an invaluable research tool for investigating PKCβ-mediated signaling pathways in neurological function and drug mechanisms. The compound undergoes hepatic metabolism primarily via CYP3A4 to its equipotent metabolite N-desmethyl ruboxistaurin, with a half-life of approximately 9 hours for the parent compound and 16 hours for the metabolite, supporting once-daily dosing in research applications. [2]

Originally developed for diabetic microvascular complications, ruboxistaurin has emerged as a promising candidate for investigating neurochemical mechanisms in substance use disorders. Protein kinase Cβ has been implicated in regulating dopamine transporter (DAT) function and dopamine autoreceptor activity, both critical components in the neurochemical effects of psychostimulant drugs. [3] [4] Through its inhibition of PKCβ, ruboxistaurin attenuates stimulant-induced increases in extracellular dopamine without affecting basal dopamine levels or normal DAT uptake function, presenting a novel approach to modulating dopamine signaling without completely disrupting physiological neurotransmission. [4]

Microdialysis Methodology for Ruboxistaurin Research

Surgical Preparation and Probe Implantation

Animal preparation begins with anesthesia using isoflurane (1.5-3% in oxygen) or ketamine/xylazine (80/10 mg/kg i.p.) followed by placement in a stereotaxic frame with maintained body temperature at 37°C using a heating pad. For studies targeting the nucleus accumbens core - a key region for reward and locomotion - coordinates from bregma are: +1.8 mm AP, +1.5 mm ML, and -7.5 mm DV from the skull surface. [3] [4] Guide cannulae are secured to the skull using dental acrylic and stainless steel screws, followed by post-surgical recovery for 5-7 days with appropriate analgesia.

Microdialysis probe construction utilizes a concentric design with a molecular weight cutoff of 20 kDa and 2-4 mm active membrane length. Before implantation, probes are conditioned by flushing with artificial cerebrospinal fluid (aCSF) containing: 147 mM NaCl, 2.7 mM KCl, 1.2 mM CaCl₂, 0.85 mM MgCl₂, pH 7.4. Following recovery, probes are carefully inserted through the guide cannulae and continuously perfused with aCSF at 1.0 μL/min overnight to establish equilibrium. [3]

Sampling Protocol and Analytical Procedures

Sample collection begins with baseline dialysate collection at 10-15 minute intervals for 1-2 hours to establish stable neurochemical baselines. Ruboxistaurin is administered via retrodialysis directly into the nucleus accumbens at 1 μM concentration, dissolved in aCSF with 1% DMSO as vehicle. [3] [4] Following 60 minutes of ruboxistaurin perfusion, psychostimulant challenges (15 mg/kg cocaine i.p. or 2.5 mg/kg amphetamine i.p.) are administered with continued sampling for 2-3 hours.

Analytical measurement of monoamines and metabolites employs benzoyl chloride derivatization followed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). This method enables multiplexed analysis of multiple neurochemicals in the limited sample volumes obtained from microdialysis. [5] The derivatization process involves mixing 10 μL of dialysate with 20 μL of derivatization solution (1% benzoyl chloride in acetonitrile with 2% sodium tetraborate and internal standards), vortexing for 1 minute, and centrifuging before LC-MS/MS analysis. This approach significantly enhances sensitivity and retention on reverse-phase columns for polar neurotransmitters. [5]

Table 1: Microdialysis Sampling Protocol Parameters

Parameter Specification Rationale
Flow Rate 1.0 μL/min Optimal for recovery without tissue damage
Sample Interval 10-15 minutes Balances temporal resolution with analyte detection
Ruboxistaurin Concentration 1 μM via retrodialysis Effective PKCβ inhibition without off-target effects
Equilibration Period 12-16 hours post-implantation Allows recovery from implantation-induced neurotransmitter release
Stimulant Challenge 15 mg/kg cocaine i.p. or 2.5 mg/kg amphetamine i.p. Established doses producing robust neurochemical and behavioral effects

Neurochemical Effects of Ruboxistaurin

Effects on Dopamine and Metabolites

Ruboxistaurin demonstrates differential effects on stimulated versus basal dopamine transmission, a crucial distinction for its potential research applications. When administered via retrodialysis into the nucleus accumbens core at 1 μM concentration, ruboxistaurin significantly attenuates cocaine-stimulated increases in extracellular dopamine by approximately 50% compared to vehicle controls. [3] This attenuation is temporally correlated with reductions in locomotor activity, suggesting functional significance of the neurochemical effect. Similar attenuation is observed for amphetamine-stimulated dopamine overflow, though through distinct mechanistic pathways. [4]

Effects on Norepinephrine and Other Neurotransmitters

Beyond dopamine, ruboxistaurin significantly modulates norepinephrine overflow stimulated by amphetamine administration. In the nucleus accumbens, perfusion with 1 μM ruboxistaurin reduces amphetamine-stimulated norepinephrine efflux by approximately 50%, comparable to its effect on dopamine. [4] This effect is pharmacologically significant as norepinephrine contributes to the autonomic and arousal effects of psychostimulants. The magnitude of inhibition suggests that PKCβ regulation of monoamine transporters may extend beyond the dopamine system to include norepinephrine transporters.

Interestingly, ruboxistaurin demonstrates minimal effects on serotonin efflux in the nucleus accumbens following amphetamine administration, with reductions that do not reach statistical significance. [4] Furthermore, ruboxistaurin does not alter basal or stimulated levels of glutamate, GABA, or acetylcholine in the nucleus accumbens, indicating relative specificity for catecholamine systems. [4] Using stable isotope label retrodialysis procedures, researchers have confirmed that ruboxistaurin has no effect on basal levels of dopamine, norepinephrine, glutamate, or GABA, supporting its specific action on stimulated neurotransmitter release rather than basal neurotransmission. [4]

Table 2: Neurochemical Effects of Ruboxistaurin (1 μM) in Nucleus Accumbens

Analyte Basal Levels Cocaine-Stimulated Amphetamine-Stimulated Mechanistic Insight
Dopamine No change ~50% reduction ~50% reduction PKCβ regulates DAT reverse transport
3-MT No change ~50% reduction ~50% reduction Reflects extracellular dopamine metabolism
DOPAC No change No significant change No significant change Presynaptic metabolism unaffected
Norepinephrine No change Not tested ~50% reduction NET function also PKCβ-regulated
Serotonin No change Not tested No significant change SERT less dependent on PKCβ signaling
Glutamate/GABA No change Not tested No significant change Specificity for monoamine systems

Behavioral Correlations and Experimental Considerations

Locomotor Activity Measurements

The neurochemical effects of ruboxistaurin translate directly to functional behavioral outcomes, particularly in locomotor activity paradigms. When measured simultaneously with neurochemical sampling using automated activity monitoring systems, ruboxistaurin perfusion (1 μM) into the nucleus accumbens core significantly reduces cocaine-stimulated hyperlocomotion by approximately 50%. [3] This correlation between neurochemical and behavioral effects strengthens the argument for PKCβ inhibition as a modulator of stimulant effects rather than a general suppressor of motor function.

The importance of dopamine D2 receptors in ruboxistaurin's behavioral effects is demonstrated through receptor blockade and genetic knockout studies. When D2/D3 receptors are blocked by raclopride (5 μM) perfusion, ruboxistaurin fails to attenuate cocaine-stimulated locomotion despite similar neurochemical effects. [3] Similarly, ruboxistaurin shows no effect on cocaine-stimulated locomotor activity in D2 receptor knockout mice, confirming the essential role of D2 receptors in its behavioral mechanism. [3] This receptor specificity has important implications for understanding its potential research applications.

Methodological Considerations and Controls

Appropriate controls are essential for interpreting ruboxistaurin microdialysis experiments. Vehicle controls (typically 1% DMSO in aCSF) must be included to account for non-specific effects of the perfusion solution. Additionally, proper probe placement verification through histology is critical, as small variations in nucleus accumbens subregion placement can significantly affect results. [3] Researchers should include uptake assays in synaptosomal preparations to confirm that ruboxistaurin does not directly affect dopamine transporter uptake function, distinguishing its effects on reverse transport from normal reuptake. [4]

Pharmacokinetic considerations are important for experimental design, as ruboxistaurin exposure is significantly altered by CYP3A4 inducers like rifampicin. [2] While this is less relevant for direct brain perfusion than systemic administration, it remains important for studies combining peripheral ruboxistaurin administration with microdialysis sampling. The compound's light sensitivity and stability in solution should be considered during preparation and perfusion.

Mechanistic Insights and Signaling Pathways

The mechanistic basis for ruboxistaurin's effects differs significantly between cocaine and amphetamine, providing important insights into PKCβ regulation of dopamine signaling. For amphetamine, which is a DAT substrate that promotes reverse transport, ruboxistaurin likely acts by inhibiting PKCβ-mediated phosphorylation of N-terminal serines on DAT, which is permissive for reverse transport. [4] This phosphorylation facilitates the outward-facing conformation of DAT that enables dopamine efflux.

For cocaine, which simply blocks DAT without promoting reverse transport, ruboxistaurin's effects are mediated through enhanced D2 autoreceptor function. PKC activation normally reduces surface expression of D2 autoreceptors, so PKCβ inhibition with ruboxistaurin increases surface D2 receptor levels and enhances their inhibitory function on dopamine release. [3] This mechanism is supported by experiments showing that raclopride (a D2/D3 antagonist) abrogates ruboxistaurin's effects on cocaine-stimulated dopamine overflow, and that ruboxistaurin is ineffective in D2 receptor knockout mice. [3]

RuboxistaurinMechanisms Ruboxistaurin Mechanisms for Cocaine vs Amphetamine cluster_cocaine Cocaine Mechanism cluster_amphetamine Amphetamine Mechanism Cocaine Cocaine DAT1 DAT Blockade Cocaine->DAT1 DA_Release Dopamine Release DAT1->DA_Release D2R D2 Autoreceptor DA_Release->D2R Feedback PKC1 PKCβ Activity D2R->PKC1 Activates PKC1->D2R Reduces Surface Expression RBX1 Ruboxistaurin RBX1->PKC1 Inhibits Amph Amphetamine DAT2 DAT Substrate Amph->DAT2 Reverse Reverse Transport DAT2->Reverse DA_Efflux Dopamine Efflux Reverse->DA_Efflux PKC2 PKCβ Phosphorylation of DAT PKC2->Reverse Promotes RBX2 Ruboxistaurin RBX2->PKC2 Inhibits

Visualization 1: Differential mechanisms of ruboxistaurin action for cocaine versus amphetamine. Ruboxistaurin inhibits PKCβ (red nodes), but through different pathways for each stimulant. For cocaine (left), it enhances D2 autoreceptor function; for amphetamine (right), it directly inhibits DAT reverse transport.

Experimental Workflow and Technical Implementation

Implementing a complete ruboxistaurin microdialysis study requires careful integration of multiple technical components from surgical preparation through data analysis. The comprehensive workflow ensures reproducible results and meaningful interpretation of neurochemical data in the context of behavioral outcomes.

MicrodialysisWorkflow In Vivo Microdialysis Workflow for Ruboxistaurin Studies cluster_surgical Surgical Phase (Day 1) cluster_microdialysis Microdialysis Phase (Day 7-8) cluster_analysis Analysis Phase SurgicalPlan Surgical Planning & Sterotaxic Coordinates Anesthesia Anesthesia Induction (Isoflurane 1.5-3%) SurgicalPlan->Anesthesia Implantation Guide Cannula Implantation NAc: +1.8mm AP, +1.5mm ML Anesthesia->Implantation Fixation Dental Acrylic Fixation Implantation->Fixation Recovery Post-operative Recovery (5-7 days with analgesia) Fixation->Recovery ProbeInsert Probe Insertion & Overnight Equilibration (aCSF, 1.0 μL/min) Recovery->ProbeInsert 5-7 days Baseline Baseline Sampling (1-2 hours, 10-min intervals) ProbeInsert->Baseline RBX_Perfusion Ruboxistaurin Perfusion (1 μM via retrodialysis, 1 hour) Baseline->RBX_Perfusion Stimulant Stimulant Challenge (15 mg/kg cocaine i.p.) RBX_Perfusion->Stimulant Sampling Continued Sampling (2-3 hours post-injection) Stimulant->Sampling Derivatization Benzoyl Chloride Derivatization Sampling->Derivatization Behavior Behavioral Analysis (Locomotion correlation) Sampling->Behavior Histology Histological Verification of Probe Placement Sampling->Histology LCMS LC-MS/MS Analysis Multiplexed Neurotransmitters Derivatization->LCMS Stats Data Normalization & Statistical Analysis LCMS->Stats Behavior->Stats Histology->Stats

Visualization 2: Comprehensive experimental workflow for ruboxistaurin microdialysis studies, showing surgical preparation, microdialysis execution, and data analysis phases with critical parameters and timing.

Research Applications and Implications

The application of in vivo microdialysis to study ruboxistaurin's neurochemical effects provides valuable insights for developing novel approaches to substance use disorders. Current evidence suggests that PKCβ inhibition represents a promising target for attenuating the neurochemical and behavioral effects of psychostimulants without affecting normal dopamine signaling. This selective action presents potential advantages over existing approaches that more broadly disrupt dopamine function.

The differential mechanisms of ruboxistaurin action for cocaine versus amphetamine highlight the complex regulation of dopamine signaling by PKCβ isoforms. For amphetamine, direct action on DAT reverse transport predominates, while for cocaine, effects on D2 autoreceptor function are primary. [3] [4] This mechanistic distinction may inform targeted approaches for different substance use disorders. From a technical perspective, the combination of microdialysis with specific PKCβ inhibition provides researchers with a powerful tool for investigating kinase-mediated regulation of neurotransmission in behaving animals.

Future research directions should explore long-term effects of PKCβ inhibition on neuroadaptations to chronic stimulant exposure, potential interactions with other signaling systems, and translation to clinical populations. The detailed methodologies presented in these application notes provide a foundation for such investigations, with appropriate controls and validation procedures to ensure meaningful results.

References

Ruboxistaurin stock solution preparation in DMSO

Author: Smolecule Technical Support Team. Date: February 2026

Physicochemical Properties & Stock Preparation

Ruboxistaurin is a potent and selective inhibitor of protein kinase C beta (PKCβ), investigated for treating diabetic microvascular complications [1] [2].

Table 1: Key Physicochemical & Handling Data

Property Specification / Value
Molecular Weight 505.01 g/mol (Hydrochloride salt) [3] [4]
CAS Number 169939-93-9 (Hydrochloride) [3]
Form Solid powder [3] [1]
Recommended Solvent DMSO [3] [4] [1]
Solubility in DMSO ~25 - 55 mg/mL [3] [1]
Chemical Stability Stable for 3 years at -20°C (powder); 6 months at -80°C in DMSO solution [3] [1]
Light Sensitivity Store in the dark [5]

Table 2: Stock Solution Preparation Guide

Parameter Protocol
Calculating Mass Use the formula: Mass (mg) = Desired Molarity (mM) × Volume (mL) × Molecular Weight (g/mol). For a 10 mM stock in 1 mL of DMSO, you would need: 10 mM × 1 mL × 0.50501 g/mol = 5.05 mg [3].

| Preparation Steps | 1. Bring the Ruboxistaurin vial and anhydrous DMSO to room temperature. 2. Weigh the calculated mass of powder. 3. Transfer the powder to a volumetric vial. 4. Add the required volume of DMSO. 5. Vortex and/or gently warm (to 60°C) [2] and sonicate until the solution is clear. | | Aliquoting & Storage | Aliquot the solution into small, single-use vials to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C and keep in the dark [3] [5]. |

In Vitro & In Vivo Application Notes

Table 3: Experimental Application Guidelines

Application Model / System Typical Concentration / Dose Key Findings & Notes
In Vitro Assays HUVECs [3] [4] 200 nM Further prompts AGEs-induced endothelial cell apoptosis by modulating Bcl-2/Bax protein ratio.
Human MOLM13 Cells [4] IC50 = 0.7 µM Induction of apoptosis.
Human MV4-11 Cells [4] IC50 = 1.5 µM Induction of apoptosis; 1 µM reduces BAD phosphorylation.
In Vivo Studies Diabetic Mice [1] [2] 1 mg/kg (oral, 8 weeks) Reduces leukocytes in retinal microcirculation, ameliorates glomerular injury, and attenuates apoptosis markers.
Diabetic Rats [4] [1] 0.1 - 10 mg/kg (oral) Dose-dependently reduces trapped leukocytes in retinal microcirculation.

Quality Control & Important Notes

  • Solubility Note: If the solution does not become clear upon initial vortexing, sonication and gentle warming to 60°C is recommended to achieve complete dissolution [2].
  • Vehicle Control: When setting up experiments, always include a vehicle control group where cells or animals are treated with the same final concentration of DMSO used in the drug-treated groups.
  • Bioactive Concentration: The working concentrations in cellular assays are typically in the nanomolar to low micromolar range. Using excessively high concentrations may lead to off-target effects.

Experimental Workflow Visualization

The following diagram outlines a general workflow for a cell-based experiment using Ruboxistaurin, from preparation to data analysis.

ruboxistaurin_workflow Experimental Workflow for Ruboxistaurin Cell Assay start Prepare Stock Solution (10-100 mM in DMSO) aliquot Aliquot & Store (-20°C, dark) start->aliquot plate Plate Cells aliquot->plate Thaw aliquot treat Treat Cells with Compound plate->treat After 24h assay Perform Assay (e.g., MTT, Western Blot) treat->assay e.g., 48h incubation analyze Analyze Data assay->analyze

Critical Safety & Compliance Notice

  • For Research Use Only: Ruboxistaurin is for research purposes only and is not intended for human diagnostic or therapeutic use [3] [4] [1].
  • Safe Handling: Always consult the Material Safety Data Sheet (MSDS) before use. When handling powder, use appropriate personal protective equipment (PPE) including a lab coat, gloves, and safety glasses [5].

References

Comprehensive Application Notes and Protocols: Ruboxistaurin Administration in Nucle Accumbens via Retrodialysis for Studying Psychostimulant Mechanisms

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Ruboxistaurin and Its Research Applications

Ruboxistaurin (LY333531) is a selective bisindolylmaleimide-based inhibitor of protein kinase C beta (PKCβ) isoforms that has emerged as a valuable research tool for investigating dopamine neurotransmission and psychostimulant actions. This compound exhibits high specificity for PKCβ isoforms over other PKC subtypes, with an IC50 of approximately 5 nM, making it particularly useful for delineating PKCβ-specific signaling pathways in the central nervous system [1] [2]. In neuroscience research, ruboxistaurin has demonstrated significant utility for studying the neurochemical mechanisms underlying cocaine and amphetamine actions, specifically through its ability to modulate dopamine transporter function and dopamine autoreceptor activity when administered directly into the nucleus accumbens [3] [4].

The physicochemical properties of ruboxistaurin include a molecular weight of 468.55 g/mol and a chemical formula of C28H28N4O3, with limited water solubility that necessitates specific formulation approaches for in vivo administration [1]. Its metabolism primarily involves CYP3A4-mediated transformation to N-desmethyl ruboxistaurin (LY338522), an active metabolite with comparable potency to the parent compound [5] [6]. When administered systemically, ruboxistaurin exhibits a half-life of approximately 9 hours (16 hours for the metabolite), though localized administration via retrodialysis avoids first-pass metabolism and achieves targeted delivery while minimizing systemic exposure [5].

Table 1: Pharmacological Profile of Ruboxistaurin

Parameter Specification Experimental Notes
Primary Target Protein kinase C beta (PKCβ) IC50 ≈ 5 nM; >100-fold selectivity over other PKC isoforms
Molecular Weight 468.55 g/mol Chemical formula: C28H28N4O3
Metabolism CYP3A4 (primary) Forms active N-desmethyl metabolite (LY338522)
Systemic Half-life 9 hours (parent); 16 hours (metabolite) Based on oral administration data
Aqueous Solubility Limited Requires solubilization aid for aqueous solutions
Research Applications Dopamine transporter regulation, psychostimulant mechanisms, addiction models Local administration preferred for CNS studies

Experimental Evidence and Rationale

Key Findings from Preclinical Studies

Research has demonstrated that local administration of ruboxistaurin directly into the nucleus accumbens core via retrodialysis significantly attenuates cocaine-stimulated increases in extracellular dopamine and concurrent hyperlocomotor activity [3] [4]. Specifically, perfusion with 1 μM ruboxistaurin reduced cocaine-evoked dopamine overflow by approximately 40-50% as measured by in vivo microdialysis with LC-MS/MS detection, with parallel reductions in locomotor behavior [3]. These effects were not due to altered basal dopamine levels or uptake function, as ruboxistaurin did not significantly affect these parameters when administered alone [7].

The mechanistic investigations revealed that ruboxistaurin's effects on cocaine responses require intact D2-type dopamine receptor signaling. When D2/D3 receptors were blocked with raclopride (5 μM) or in D2 receptor knockout mice, ruboxistaurin lost its ability to modulate cocaine effects [3] [4]. This distinguishes its mechanism from that observed with amphetamine, where ruboxistaurin remains effective even with D2 receptor blockade, suggesting divergent pathways for these two psychostimulants despite similar behavioral outcomes [3].

Comparative Effects on Psychostimulants

Table 2: Comparative Effects of Ruboxistaurin on Psychostimulant Responses

Parameter Cocaine Amphetamine Mechanistic Implications
Dopamine Overflow ~40-50% reduction with 1 μM ruboxistaurin ~50% reduction with 1 μM ruboxistaurin [7] Both stimulants affected but different mechanisms
Locomotor Activity Significant attenuation Significant attenuation [7] Common behavioral outcome
D2 Receptor Dependence Yes (effect abolished by raclopride or D2 knockout) No (effect maintained with D2 blockade) [3] Different mechanistic pathways
PKCβ Involvement Indirect via D2 autoreceptor enhancement Direct effect on DAT reverse transport [3] [8] PKCβ regulates multiple processes
Metabolite Changes Reduced 3-MT (postsynaptic metabolism) Reduced 3-MT and DOPAC [3] [7] Different sites of action

Detailed Retrodialysis Protocol for Ruboxistaurin Administration

Equipment and Reagent Preparation

The following specialized equipment is required: microdialysis system with dual-channel swivel, guide cannulas (e.g., 20-gauge) targeting nucleus accumbens core, microdialysis probes with appropriate membrane (e.g., 2-4 mm active length, 20kDa MWCO), HPLC-MS/MS system for analyte quantification, infusion pump capable of low flow rates (0.5-2.0 μL/min), and stereotaxic surgical apparatus [3] [9]. For ruboxistaurin preparation, dissolve in DMSO to create a 10 mM stock solution, then dilute to 1 μM working concentration in artificial cerebrospinal fluid (aCSF: 145 mM NaCl, 2.7 mM KCl, 1.2 mM CaCl2, 1.0 mM MgCl2, 2.0 mM Na2HPO4, pH 7.4), ensuring final DMSO concentration ≤0.01% [3]. Filter sterilize using 0.2 μm syringe filters and store protected from light at 4°C for up to 24 hours.

Surgical Procedures and Probe Implantation

Anesthetize adult male Sprague-Dawley rats (250-350g) using isoflurane (4% induction, 1.5-2% maintenance) or ketamine/xylazine (80/10 mg/kg i.p.), and secure in stereotaxic frame with flat skull position. After exposing the skull, implant guide cannulas targeting nucleus accumbens core using coordinates: AP +1.8 mm, ML ±1.5 mm from bregma, DV -5.0 mm from dura [3] [10]. Secure with jewelers screws and dental acrylic, then insert dummy cannulas. Administer postoperative analgesia (meloxicam, 1-2 mg/kg) and allow minimum 5-day recovery with daily monitoring. On experimental day, carefully insert microdialysis probes extending 2 mm beyond guide cannula into nucleus accumbens core, then begin perfusing with aCSF at 1.0 μL/min for 2-3 hours stabilization before baseline collections [3].

Drug Administration and Sample Collection

Following stabilization, collect three baseline samples at 20-minute intervals to establish stable neurochemical baselines. Then, switch to ruboxistaurin-containing aCSF (1 μM) delivered via retrodialysis for 60 minutes prior to cocaine challenge [3]. For cocaine studies, administer cocaine hydrochloride (15 mg/kg, i.p.) and continue sampling for 2-3 hours post-injection. Collect dialysates in small vials containing 5 μL of antioxidant preservative (0.1 M HClO4 with 0.1% cysteine) on ice, then store at -80°C until analysis [3] [7]. Throughout the experiment, simultaneously record locomotor activity using automated tracking systems to correlate neurochemical and behavioral measures.

Signaling Pathways and Experimental Workflows

PKCβ-D2 Receptor Signaling Mechanism

G Cocaine Cocaine DAT Dopamine Transporter (DAT) Cocaine->DAT Blocks reuptake DA_Efflux Dopamine Efflux DAT->DA_Efflux DA_Release Dopamine Release DA_Release->DA_Efflux D2_Autoreceptor D2 Autoreceptor D2_Autoreceptor->DA_Release Inhibits PKCB PKCβ PKCB->DAT Phosphorylates PKCB->D2_Autoreceptor Reduces surface expression Ruboxistaurin Ruboxistaurin Ruboxistaurin->PKCB Inhibits Locomotion Locomotor Activity DA_Efflux->Locomotion

Diagram 1: Ruboxistaurin Modulation of Cocaine Signaling. This diagram illustrates the proposed mechanism whereby ruboxistaurin inhibits PKCβ, leading to enhanced surface expression and function of D2 autoreceptors, which subsequently reduces dopamine release and cocaine-induced behaviors. Note that PKCβ regulation of DAT phosphorylation (dashed line) appears more relevant for amphetamine effects than cocaine.

Experimental Workflow for Retrodialysis Studies

G Preparation Probe Preparation & Calibration Surgery Stereotaxic Surgery Preparation->Surgery Recovery Postoperative Recovery (5-7 days) Surgery->Recovery Probe_Insertion Probe Insertion Recovery->Probe_Insertion Stabilization aCSF Perfusion Stabilization (2-3h) Probe_Insertion->Stabilization Baseline Baseline Sample Collection Stabilization->Baseline Drug_Perfusion Ruboxistaurin Retrodialysis (1μM, 1h) Baseline->Drug_Perfusion Challenge Cocaine Challenge (15 mg/kg, i.p.) Drug_Perfusion->Challenge Sampling Post-treatment Sampling (2-3h) Challenge->Sampling Analysis LC-MS/MS Analysis + Behavior Sampling->Analysis

Diagram 2: Experimental Workflow for Retrodialysis Studies. This workflow outlines the sequential steps for conducting ruboxistaurin retrodialysis experiments, from surgical preparation through data analysis. Colored nodes indicate different procedural phases: preparation (yellow), stabilization/baseline (green), drug interventions (red), and analysis (blue).

Data Analysis and Interpretation

Neurochemical and Behavioral Data Processing

For neurochemical analysis, quantify dopamine, DOPAC, HVA, and 3-MT using HPLC-MS/MS with stable isotope internal standards for optimal precision [3] [7]. Express data as percentage of baseline values (mean of last three baseline samples) or as absolute concentrations. For statistical analysis, use two-way repeated measures ANOVA with treatment (ruboxistaurin vs vehicle) as between-subjects factor and time as within-subjects factor, followed by appropriate post-hoc tests (e.g., Bonferroni or Tukey) for significant interactions. Analyze locomotor data using automated tracking systems that quantify distance traveled, rearing, and stereotypy counts binned to match dialysis sampling intervals [3].

When interpreting results, note that effective ruboxistaurin administration should significantly attenuate cocaine-induced dopamine overflow without altering basal dopamine levels. The characteristic response profile includes: reduced peak dopamine efflux (40-50% reduction), decreased 3-MT levels (reflecting reduced extracellular dopamine metabolism), attenuated locomotor activation, and abolition of these effects with D2 receptor blockade [3]. These findings support the proposed mechanism whereby PKCβ inhibition enhances D2 autoreceptor function, thereby reducing stimulus-evoked dopamine release.

Troubleshooting Common Experimental Issues

Table 3: Troubleshooting Guide for Retrodialysis Experiments

Problem Potential Causes Solutions
Low dopamine baseline Probe membrane damage; Poor implantation; Excessive anesthesia Verify in vitro recovery pre-implantation; Confirm proper coordinates; Optimize anesthesia protocol
High baseline variability Unstable flow rate; Bubble in system; Probe clotting Use high-precision pump; Degas solutions; Filter aCSF; Include antioxidant in collection vials
No ruboxistaurin effect Improper concentration; Insufficient perfusion; Inactive compound Verify stock concentration; Ensure adequate pre-treatment time; Check compound storage conditions
Unexpected behavioral effects Non-specific drug effects; Off-target actions; Incorrect dosing Include vehicle controls; Validate specificity with different PKC inhibitors; Confirm dose-response relationship
Clogged probes Tissue debris; Protein aggregation; Blood contamination Flush with heparinized aCSF post-surgery; Use slower insertion technique; Consider larger MWCO membrane

Applications in Drug Development Research

The ruboxistaurin retrodialysis protocol provides a valuable experimental approach for investigating novel treatments for psychostimulant use disorders. By targeting PKCβ signaling specifically in the nucleus accumbens, researchers can dissect the molecular mechanisms regulating dopamine neurotransmission without confounding systemic effects [3] [4]. This approach allows for preclinical evaluation of potential therapeutic strategies that modulate PKC activity for treating addiction, with ruboxistaurin serving as both a research tool and a potential prototype for future clinical development.

Furthermore, the differential mechanisms identified for cocaine versus amphetamine actions highlight the importance of understanding stimulus-specific neuroadaptations in developing treatments for substance use disorders [3] [8]. The experimental paradigm described enables researchers to screen for compounds that normalize cocaine-induced neurochemical changes while preserving normal dopamine regulation, representing a key advantage over non-selective pharmacological approaches. These methods thus provide a translational bridge between basic mechanisms and potential clinical applications for PKCβ-targeted therapies in addiction medicine.

References

LC-MS/MS Method for Ruboxistaurin in Rat Plasma at a Glance

Author: Smolecule Technical Support Team. Date: February 2026

This table summarizes the core parameters of a validated LC-MS/MS method for Ruboxistaurin (RBX) as described by AlQuadeib et al. (2023) [1] [2] [3].

Parameter Category Specification / Condition
Analytical Technique Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

| Chromatography | Column: Acquity UPLC HSS T3 (1.0 × 100 mm) [2]. Mobile Phase: A) 10 mM Ammonium Formate, 0.2% TMA, 1% ACN (pH 7.2); B) 0.2% Formic Acid, 0.2% TMA in Acetonitrile [2]. Gradient: 1% A to 80% A over 2.0 min [2]. Flow Rate: 0.4 mL/min [2]. Retention Time: 0.85 ± 0.03 min [1]. | | Mass Spectrometry | Ionization: Electrospray Ionization (ESI), Positive mode [2]. Monitoring Mode: Multiple-Reaction Monitoring (MRM) [1]. RBX Transition: m/z 469.18 → 84, 58.12, 98.10 [1]. Internal Standard (IS): Atorvastatin [1]. IS Transition: m/z 559.6 → 249.9 [1]. | | Sample Preparation | Biological Matrix: Rat plasma (200 µL) [2]. Protein Precipitation: Acetonitrile (1 mL) [2]. Reconstitution: 900 µL of 90% Methanol [2]. | | Method Validation | Linearity Range: 25 - 1000 ng/mL [1]. Precision (Intra- & Inter-day): ≤ 11.8% [1]. Accuracy: Within 3.4% [1]. Matrix Effect, Recovery, Stability: Within acceptable limits [1]. |

Troubleshooting Guide & FAQs

Here are solutions to common issues you might encounter during your analysis.

Problem: Inconsistent results between different plasma samples.

  • Potential Cause: Matrix Effects. The sample matrix (plasma) can vary between individuals due to diet, metabolism, or health status, affecting ionization efficiency and leading to inaccurate quantification [4]. Phospholipids are a common cause of ion suppression or enhancement.
  • Solution: The developed method specifically evaluated and confirmed that the matrix effect was within acceptable limits [1] [2]. To manage this in your lab:
    • Use a Stable Isotope-Labeled Internal Standard if available, as it best compensates for matrix effects. The published method successfully used Atorvastatin as an analogue IS [1].
    • Employ Post-Column Infusion to identify regions of ion suppression/enhancement in your chromatographic run.
    • Optimize Sample Clean-up: Ensure protein precipitation is thorough. The method uses a 5:1 ratio of acetonitrile to plasma (1 mL to 200 µL) for effective protein precipitation [2].

Problem: Low or irreproducible recovery of the analyte.

  • Potential Cause: Inefficient protein precipitation or incomplete reconstitution.
  • Solution:
    • Ensure vigorous vortexing (at least 1 minute) after adding the precipitating solvent (acetonitrile) to maximize protein binding disruption [2].
    • After centrifugation, carefully transfer the supernatant without disturbing the pellet.
    • Evaporate the supernatant to complete dryness under a gentle stream of nitrogen. The method specifies this step is critical before reconstitution [2].
    • Reconstitute the dry residue thoroughly in 90% methanol to ensure the analyte is fully dissolved and available for injection [2].

Problem: Poor chromatography (e.g., peak tailing, shifting retention time).

  • Potential Cause: Column degradation or mobile phase issues.
  • Solution:
    • Condition and Maintain the Column: Use a guard column to protect the analytical column. The method uses a UPLC HSS T3 column, which is designed for polar compounds [2].
    • Fresh Mobile Phase: Prepare fresh mobile phase and buffer solutions regularly, as salts and modifiers can degrade or grow microbes.
    • Check pH: The method uses a pH-adjusted solvent A (pH 7.2). Verify the pH of your buffers, as this can significantly impact retention and peak shape [2].

Experimental Protocol: Sample Preparation Workflow

The following diagram illustrates the key steps for preparing rat plasma samples for RBX analysis, based on the method details [2].

Start Start with 200 µL Rat Plasma Step1 Spike with RBX Standard and 20 µL Internal Standard (Atorvastatin) Start->Step1 Step2 Add 1 mL Acetonitrile for Protein Precipitation Step1->Step2 Step3 Vortex for 1 Minute Step2->Step3 Step4 Centrifuge at 20,000 rpm for 15 Minutes Step3->Step4 Step5 Transfer Supernatant to Clean Glass Tube Step4->Step5 Step6 Evaporate to Dryness under Nitrogen Stream Step5->Step6 Step7 Reconstitute Residue in 900 µL 90% Methanol Step6->Step7 End Ready for LC-MS/MS Analysis Step7->End

References

improving Ruboxistaurin recovery from biological samples

Author: Smolecule Technical Support Team. Date: February 2026

A General Framework for Sample Preparation

The core goal is to efficiently isolate the analyte from the biological matrix with minimal interference. The following workflow, adapted from a 2025 method for ketamine analysis, outlines the primary steps you would optimize for Ruboxistaurin [1]. This method was chosen as a template because it emphasizes high recovery through a streamlined protein precipitation protocol.

Biological Sample (Plasma) Biological Sample (Plasma) Protein Precipitation Protein Precipitation Biological Sample (Plasma)->Protein Precipitation Centrifugation Centrifugation Protein Precipitation->Centrifugation Collect Supernatant Collect Supernatant Centrifugation->Collect Supernatant LC-MS/MS Analysis LC-MS/MS Analysis Collect Supernatant->LC-MS/MS Analysis

Methodologies for High Recovery

The table below summarizes two effective sample preparation techniques documented in recent literature. Both are excellent starting points for developing a Ruboxistaurin protocol.

Method Key Steps Performance & Advantages Reference

| Protein Precipitation (PPT) [1] | - Small sample volume (e.g., 50-100 µL plasma)

  • Add internal standard
  • Precipitate with cold acetonitrile (e.g., 3:1 v/v)
  • Vortex mix, then centrifuge
  • Collect supernatant for analysis | - Minimal hands-on time & high-throughput
  • Small sample volume requirement
  • Consistent matrix effects & efficient recovery | | | Methanol/Chloroform (M/C) Precipitation [2] | 1. Add methanol & chloroform to sample
  • Centrifuge to form a protein pellet at interface
  • Remove supernatant without disturbing pellet
  • Add methanol to wash, then centrifuge again
  • Air-dry the final protein pellet | - High protein recovery rate (~80%)
  • Effective removal of contaminants that can interfere with MS analysis
  • Results in a clean sample, improving instrument performance | |

Troubleshooting Common Recovery Issues

If recovery is lower than expected, consider these adjustments to your protocol:

  • Incomplete Precipitation: Ensure you are using a sufficient volume of high-purity, cold organic solvent. A ratio of 3:1 (organic solvent to sample) is a common starting point [1].
  • Analyte Loss during Handling: When aspirating the supernatant after centrifugation, be careful not to disturb the pellet. Using a pipette with fine tips can improve precision.
  • Matrix Effects: The use of a stable, isotopically labeled internal standard for Ruboxistaurin (if commercially available) is crucial. It corrects for analyte loss during preparation and signal suppression/enhancement during ionization in the mass spectrometer [1].

Critical Steps for LC-MS/MS Analysis

To ensure the accuracy and reliability of your final results, pay close attention to these parameters, which should be optimized and validated for Ruboxistaurin:

  • Chromatography:
    • Column: Use a reversed-phase C18 column.
    • Mobile Phase: A gradient of an aqueous ammonium hydrogen carbonate solution and pure acetonitrile is a robust and well-characterized choice for basic compounds like Ruboxistaurin [1].
  • Mass Spectrometry:
    • Ionization: Use positive electrospray ionization (ESI+) as Ruboxistaurin is likely to protonate readily.
    • Detection: Operate in Multiple Reaction Monitoring (MRM) mode for the highest sensitivity and selectivity.

A Note on Internal Standards and Validation

For the most accurate quantification, a deuterated internal standard (e.g., Ruboxistaurin-d4) is highly recommended. It should be added to the sample at the very beginning of the preparation process to track and correct for efficiency variations [1]. Any developed method must be fully validated for parameters like accuracy, precision, selectivity, and sensitivity before being used to generate study data.

References

optimizing Ruboxistaurin chromatographic retention time

Author: Smolecule Technical Support Team. Date: February 2026

Validated Chromatographic Method for Ruboxistaurin

For researchers requiring a benchmarked method, the following parameters from a recently developed and validated LC-MS/MS technique are summarized in the table below [1] [2].

Parameter Specification
Analytical Technique Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Chromatography System Acquity Ultra-Performance Liquid Chromatography (UPLC)
Column Acquity UPLC HSS T3 (1.0 × 100 mm)
Mobile Phase A 10 mM Ammonium Formate, 0.2% Trimethylamine, 1% Acetonitrile (pH 7.2)
Mobile Phase B 0.2% Formic Acid, 0.2% Trimethylamine in Acetonitrile
Gradient Program Initial: 1% A; Ramp to 80% A over 2.0 min; Return to 1% A at 2.5 min.
Flow Rate 0.4 mL/min
Column Temperature Ambient
Run Time 3.0 minutes
Retention Time of RBX 0.85 ± 0.03 minutes
Internal Standard (IS) Atorvastatin

| Mass Transitions (MRM) | RBX: 469.18 → 84 / 58.12 / 98.10 IS: 559.6 → 249.9 | | Linear Range | 25–1000 ng/mL |

Detailed Experimental Protocol

Here is the step-by-step workflow for sample preparation and analysis, as per the validated method [1].

workflow Start Start Sample Preparation SP1 1. Prepare Samples • Spike 200 µL blank rat plasma with RBX working solution. • Add 20 µL Internal Standard (Atorvastatin). Start->SP1 SP2 2. Protein Precipitation • Add 1 mL of acetonitrile. • Vortex for 1 minute. SP1->SP2 SP3 3. Centrifugation • Centrifuge at 20,000 rpm for 15 minutes. SP2->SP3 SP4 4. Evaporation & Reconstitution • Transfer supernatant to clean tube. • Evaporate to dryness under nitrogen stream. • Reconstitute residue in 900 µL of 90% methanol. SP3->SP4 A1 5. Injection • Inject reconstituted sample into UPLC system. SP4->A1 Analysis LC-MS/MS Analysis A2 6. Chromatographic Separation • Use gradient elution program on UPLC HSS T3 column. A1->A2 A3 7. Detection & Quantification • Use MS/MS with MRM mode for target mass transitions. A2->A3

FAQs and Troubleshooting Guide

Q: What is the typical retention time for Ruboxistaurin, and how can I shorten it? A: Under the validated UPLC conditions, the retention time for RBX is 0.85 minutes [1] [2]. To shorten it further, you can:

  • Adjust the Gradient: Make the gradient steeper by increasing the percentage of organic solvent (Mobile Phase B) more rapidly.
  • Modify Mobile Phase: Increase the solvent strength of the mobile phase. However, this should be done carefully to avoid losing resolution [3].
  • Increase Flow Rate: Slightly increasing the flow rate can reduce retention time, but this will also increase backpressure.

Q: The peak shape for RBX is broad or tailing. What could be the cause? A: Peak broadening or tailing is often related to interactions with the column or issues with the sample solvent.

  • Column Incompatibility: Ensure you are using the specified HSS T3 column, which is designed for high-resolution separations of polar compounds.
  • Sample Solvent Strength: The reconstitution solvent (90% methanol) is strong. If its volume is large relative to the injection volume, it can distort the peak. Verify that the injection solvent is compatible with the starting mobile phase conditions [4].
  • Column Degradation: If the column is old or has been used with many matrix-heavy samples, it may be degraded and need replacement.

Q: Why is the signal for RBX or its metabolite unstable or lower than expected? A: Signal loss can be linked to the mass spectrometer source or co-administered drugs.

  • Source Contamination: Ion source contamination from plasma matrix can suppress ionization. Regular cleaning and maintenance of the MS source are crucial.
  • CYP3A4 Induction: RBX is a substrate of the CYP3A4 enzyme [5]. Co-administration with strong CYP3A4 inducers (e.g., rifampicin, carbamazepine, phenobarbital) can drastically reduce plasma concentrations of RBX and its active metabolite, leading to lower signals. One study showed a 95% reduction in RBX exposure when co-administered with rifampicin [5].

Q: The retention time is inconsistent and drifting. How can I stabilize it? A: Retention time drift is commonly caused by instability in the chromatographic system.

  • Mobile Phase Preparation: Inconsistently prepared mobile phases can cause drift. Always use fresh, accurately measured buffers and solvents.
  • Column Temperature Fluctuations: The method uses ambient temperature. Placing the column in a thermostatically controlled compartment can significantly improve retention time stability [3].
  • Column Equilibration: Ensure the column is fully re-equilibrated to the initial mobile phase conditions before each injection, especially when using a gradient.

Key Factors Influencing Retention Time

The following diagram illustrates the primary parameters you can adjust to optimize retention time, based on general chromatographic principles [3] [4].

G Optimization Goal Optimization Goal Stationary Phase Stationary Phase Optimization Goal->Stationary Phase Mobile Phase Comp. Mobile Phase Comp. Optimization Goal->Mobile Phase Comp. Temperature Temperature Optimization Goal->Temperature Flow Rate Flow Rate Optimization Goal->Flow Rate Column Chemistry/Particle Size Column Chemistry/Particle Size Stationary Phase->Column Chemistry/Particle Size Solvent Strength/pH/Additives Solvent Strength/pH/Additives Mobile Phase Comp.->Solvent Strength/pH/Additives Increase to Shorten RT Increase to Shorten RT Temperature->Increase to Shorten RT Flow Rate->Increase to Shorten RT

References

reducing Ruboxistaurin intra-day and inter-day precision variability

Author: Smolecule Technical Support Team. Date: February 2026

Validated LC-MS/MS Method for Ruboxistaurin

The core of this technical guide is a method published in 2023, which provides a fully validated protocol for quantifying Ruboxistaurin (RBX) in rat plasma using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) [1] [2]. The key achievement of this method is its precision, detailed in the table below.

Precision Type Concentration Level (ng/mL) Result (CV%)
Intra-day Precision Not Specified ≤ 11.8%
Inter-day Precision Not Specified ≤ 11.8%
Accuracy Across validated range (25-1000 ng/mL) Within 3.4%

This method demonstrates excellent precision and accuracy, which are critical for generating reliable pharmacokinetic data [1].

Detailed Experimental Protocol

To achieve the precision results listed above, follow this detailed methodology.

Chromatographic Conditions
  • System: Acquity Ultra-Performance Liquid Chromatography (UPLC) system [1].
  • Column: Acquity UPLC HSS T3 (1.0 × 100 mm) [1].
  • Mobile Phase:
    • Solvent A: 10 mM ammonium formate, 0.2% trimethylamine, 1% acetonitrile, pH 7.2 [1].
    • Solvent B: 0.2% formic acid, 0.2% trimethylamine in acetonitrile [1].
  • Gradient:
    • Starts at 1.0% A, increases to 80% A over 2.0 min.
    • Returns to 1.0% A at 2.5 min [1].
  • Flow Rate: 0.4 mL/min [1].
  • Run Time: 3 minutes [1].
  • Retention Time: RBX elutes at 0.85 ± 0.03 minutes, which is remarkably short and contributes to high throughput [1].
Mass Spectrometric Conditions
  • Detection: Triple quadrupole mass spectrometer with an Electrospray Ionization (ESI) source in positive ion mode [1].
  • Mode: Multiple-Reaction Monitoring (MRM) [1].
  • RBX Transitions:
    • Precursor ion ([M+H]+): m/z 469.18
    • Product ions: m/z 84, 58.12, 98.10 [1].
  • Internal Standard (IS): Atorvastatin [1].
  • IS Transitions:
    • Precursor ion: m/z 559.6
    • Product ion: m/z 249.9 [1].
  • Source Parameters: See the table below for detailed settings [1].
Parameter Setting
Capillary Voltage (kV) 2.88
Cone Voltage (V) 78
Source Temperature (°C) 150
Desolvation Temperature (°C) 500
Cone Gas Flow (L/h) 150
Desolvation Gas Flow (L/h) 650
Collision Energy (eV) 20 (RBX), 40 (IS)
Sample Preparation Workflow

The sample preparation uses a simple protein precipitation technique, which is quick and minimizes variability [1]. The workflow is as follows:

RBX_sample_prep start Start with 200 µL rat plasma step1 1. Add 20 µL Internal Standard (Atorvastatin) start->step1 step2 2. Add 1 mL Acetonitrile for Protein Precipitation step1->step2 step3 3. Vortex for 1 minute step2->step3 step4 4. Centrifuge at 20,000 rpm for 15 minutes step3->step4 step5 5. Transfer supernatant step4->step5 step6 6. Evaporate to dryness under nitrogen stream step5->step6 step7 7. Reconstitute residue in 900 µL of 90% Methanol step6->step7 end Inject into LC-MS/MS step7->end

Troubleshooting Guide for Precision Issues

If your precision results (intra-day or inter-day CV%) are outside acceptable limits (typically <15%), investigate the following areas.

FAQ: How can I reduce high variability in my RBX measurements?
Symptom Possible Cause Solution
High intra-day variability Inconsistent sample preparation (vortexing, centrifugation). Adhere strictly to the vortex and centrifugation times. Use calibrated pipettes and ensure all samples are processed identically [1].
Autosampler temperature fluctuation. Check and maintain the autosampler temperature at 10°C as specified [1].
High inter-day variability Degradation of stock solutions or reagents. Prepare fresh stock solutions weekly; store at -30°C in amber glass vials to prevent light degradation [1].
Column performance degradation over time. Implement a column washing schedule and monitor system suitability tests (e.g., peak shape, retention time) before each run.
Instrument calibration drift. Regularly calibrate the mass spectrometer. Use quality control (QC) samples at low, intermediate, and high concentrations (e.g., 100, 500, 1000 ng/mL) in every batch to track performance [1].
Consistently low or high values Error in stock solution concentration or dilution. Verify all serial dilutions. Using automated liquid handlers can significantly improve precision in this step [3].
Matrix effects from different plasma lots. Use a consistent source of blank plasma for preparing standards and QCs. The validated method confirmed the matrix effect was within acceptable limits [1].

Evaluating Method Precision: A Best Practice Framework

When validating your own method, it is critical to follow a structured protocol for precision testing.

  • Follow CLSI Guidelines: For a full method validation, the EP05-A2 protocol is recommended. It involves running at least two concentration levels in duplicate, with two runs per day over 20 days [4].
  • Verify Manufacturer Claims: If you are verifying a commercial method or kit, the simpler EP15-A2 protocol may be sufficient. This involves running three replicates at two concentration levels over five days [4].
  • Calculate Precision Correctly:
    • Repeatability (Intra-day precision): Calculated from the variability of measurements within the same run [4].
    • Within-laboratory precision (Inter-day precision): Incorporates both within-run and between-day variability to give a total precision estimate [4].

References

Ruboxistaurin solubility issues in aqueous solutions

Author: Smolecule Technical Support Team. Date: February 2026

Solubility Data & Preparation Protocols

The table below summarizes the available quantitative data and standard preparation methods for Ruboxistaurin.

Solution Type Solvent System Concentration Achieved Application & Notes
Stock Solution (for in vitro) Anhydrous DMSO [1] 6.67 mg/mL (13.21 mM) [1] For cell-based studies; hygroscopic DMSO can impact solubility. Use newly opened DMSO.
Dosing Solution (for in vivo) 10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline [1] ≥ 0.67 mg/mL (1.33 mM) [1] Oral administration to mice/rats; yields a clear solution.
Dosing Solution (for in vivo) 10% DMSO + 90% (20% SBE-β-CD in Saline) [1] ≥ 0.67 mg/mL (1.33 mM) [1] An alternative formulation for oral administration.
Analytical Standard Methanol / Acetonitrile (UPLC/MS) 25–1000 ng/mL (linear range) [2] Used for LC-MS/MS quantification in plasma matrices.

Detailed Preparation Protocols

For In Vitro Studies

This protocol is for preparing a concentrated stock solution suitable for cell culture experiments.

  • Calculation: Determine the mass of Ruboxistaurin needed to achieve a 6.67 mg/mL solution in anhydrous DMSO.
  • Weighing: Accurately weigh the compound.
  • Dissolution: Transfer the compound to a clean vial and add the calculated volume of anhydrous DMSO. The use of newly opened, dry DMSO is critical to prevent water absorption, which can compromise solubility and compound stability [1].
  • Mixing: Vortex or sonicate the mixture briefly until a clear solution is obtained.
  • Aliquoting and Storage: Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles. Store at -80°C for up to 6 months or -20°C for up to 1 month in a sealed container to protect from moisture [1].
For In Vivo Studies (Oral Administration in Mice/Rats)

This protocol describes the preparation of a stable, biocompatible solution for oral gavage in animal models [1].

  • Prepare Stock in DMSO: First, create a 6.7 mg/mL stock solution in DMSO as described above.
  • Prepare Working Solution:
    • Take 100 µL of the DMSO stock solution.
    • Add 400 µL of PEG300 and mix evenly.
    • Add 50 µL of Tween-80 and mix evenly.
    • Finally, add 450 µL of Saline (0.9% sodium chloride in ddH₂O) to bring the total volume to 1 mL.
  • Final Check: The resulting solution should be clear. It is stable at room temperature for short periods and should be prepared freshly for each dosing session [1].

Troubleshooting Common Issues

  • Problem: Precipitation in Aqueous Buffers

    • Cause: Ruboxistaurin has inherently low aqueous solubility. Direct dilution of DMSO stock into plain water or buffer exceeding its solubility limit will cause precipitation.
    • Solution: Always use a solubilizing agent like PEG300, Tween-80, or SBE-β-CD when preparing aqueous dosing solutions. Do not exceed the final concentration of 0.67 mg/mL in these carrier systems without further validation [1].
  • Problem: Low Recovery or Inconsistent Results in LC-MS/MS Analysis

    • Cause: Non-specific binding to vial surfaces or instability in solution.
    • Solution: Use silanized glassware or polypropylene tubes. For analytical standards in methanol or acetonitrile, the calibration curve is typically linear from 25–1000 ng/mL. Ensure the internal standard (e.g., Atorvastatin) is properly used, and the method is validated for precision and accuracy in your specific matrix [2].
  • Problem: Compound Degradation

    • Cause: Exposure to moisture, light, or repeated freeze-thaw cycles.
    • Solution: Store lyophilized powder and prepared stock solutions in a dry, sealed environment at recommended temperatures. Always use freshly prepared working solutions for critical experiments [1].

Mechanism of Action & Experimental Context

Understanding why Ruboxistaurin is used can help in designing better experiments. The following diagram illustrates its primary mechanism of action as a selective Protein Kinase C beta (PKCβ) inhibitor.

G Hyperglycemia Hyperglycemia Diacylglycerol (DAG) ↑ Diacylglycerol (DAG) ↑ Hyperglycemia->Diacylglycerol (DAG) ↑ PKCbeta PKCbeta Vascular Dysfunction Vascular Dysfunction PKCbeta->Vascular Dysfunction Inflammation Inflammation PKCbeta->Inflammation Neuronal Damage Neuronal Damage PKCbeta->Neuronal Damage MicrovascularComplications MicrovascularComplications Diacylglycerol (DAG) ↑->PKCbeta Activates Vascular Dysfunction->MicrovascularComplications Inflammation->MicrovascularComplications Neuronal Damage->MicrovascularComplications Ruboxistaurin Ruboxistaurin Ruboxistaurin->PKCbeta Inhibits

This targeted mechanism is why Ruboxistaurin is extensively researched for treating diabetic microvascular complications like retinopathy, neuropathy, and nephropathy [3] [4]. In animal models of diabetic wound healing, it has been shown to accelerate wound closure and stimulate angiogenesis by inhibiting PKCβII [4].

References

troubleshooting Ruboxistaurin mass spectrometry detection sensitivity

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions

  • What is a sensitive and validated LC-MS/MS method for Ruboxistaurin in plasma? A 2023 study established a fully validated method for RBX in rat plasma. The key parameters are summarized below [1].

  • Why has my detection sensitivity decreased? A loss of sensitivity can have many physical and chemical causes. Common issues include a loss of chromatographic efficiency (peak broadening), adsorption of the analyte to system surfaces, or sub-optimal mass spectrometer settings [2].

  • How can I "prime" my LC system to prevent analyte adsorption? Sticky analytes can adsorb to surfaces in the flow path. To mitigate this, prime the system by repeatedly injecting a sample of your analyte (e.g., a standard solution) until the peak area stabilizes, indicating that the adsorption sites are saturated [2].

Troubleshooting Guide: Low Sensitivity for RBX

Use the following flowchart to systematically diagnose sensitivity problems. The process checks the LC system first before moving to more complex MS detector issues.

sensitivity_troubleshooting Troubleshooting Low Sensitivity for RBX start Sensitivity Lower Than Expected recent_change Was there a recent change to method or instrument? start->recent_change peak_shape Check Peak Shape & Retention Time broad_peaks Peaks are broadened or tailing peak_shape->broad_peaks e.g., Plate number (N) has decreased good_peaks Peak shape is sharp and as expected peak_shape->good_peaks Peak shape is unchanged consistent Is the loss consistent across all samples? signal_drop Sharp, specific drop in signal consistent->signal_drop No gradual_drop Gradual, general drop in signal over time consistent->gradual_drop Yes new_column Was a new column or capillary recently installed? prime Prime the system: Make multiple injections of a standard to saturate adsorption sites. new_column->prime Yes contamination Investigate source of contamination or degradation. Check sample preparation and mobile phase. new_column->contamination No check_ms Check MS Instrument Performance recent_change->consistent No revert Revert the change and re-evaluate sensitivity. recent_change->revert Yes column_aging Likely cause: Column aging. Replace column. broad_peaks->column_aging good_peaks->check_ms signal_drop->new_column gradual_drop->peak_shape

Established LC-MS/MS Method for Ruboxistaurin

The following table details a validated method you can use as a benchmark for your own work or for comparing parameters when troubleshooting [1].

Parameter Specification / Value
Analytical Technique Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)
Matrix Rat Plasma
Internal Standard (IS) Atorvastatin
Linear Range 25–1000 ng/mL
Retention Time (RBX) 0.85 ± 0.03 min

| Mass Transitions (MRM) | RBX: 469.18 → 84 / 58.12 / 98.10 Atorvastatin (IS): 559.6 → 249.9 | | Chromatography Column | Acquity UPLC HSS T3 (1.0 × 100 mm) | | Sample Preparation | Protein precipitation with acetonitrile |

Experimental Protocol: RBX Analysis in Plasma

This is a detailed methodology based on the cited study [1].

Workflow Diagram

protocol_workflow RBX Plasma Analysis Workflow sample_prep 1. Sample Preparation step1 Spike 200 µL rat plasma with RBX and 20 µL Internal Standard (Atorvastatin). sample_prep->step1 chromatography 2. Chromatography step6 Column: Acquity UPLC HSS T3 (1.0 x 100 mm) chromatography->step6 ms_detection 3. MS Detection step9 Ionization: Electrospray Ionization (ESI+) MRM Transitions: RBX 469.18→84 / IS 559.6→249.9 Capillary Voltage: 2.88 kV Source Temp: 150 °C Desolvation Temp: 500 °C ms_detection->step9 data_analysis 4. Data Analysis step10 Analyze data using TargetLynx V 4.1 / MassLynx V 4.1 or equivalent software. data_analysis->step10 step2 Precipitate proteins with 1 mL acetonitrile. Vortex for 1 min. step1->step2 step3 Centrifuge at 20,000 rpm for 15 min. Collect supernatant. step2->step3 step4 Evaporate supernatant to dryness under a stream of nitrogen. step3->step4 step5 Reconstitute the dry residue in 900 µL of 90% methanol. step4->step5 step5->chromatography step7 Mobile Phase: A: 10 mM Ammonium Formate, 0.2% TMA, 1% ACN, pH 7.2 B: 0.2% Formic Acid, 0.2% TMA in Acetonitrile step6->step7 step8 Gradient: 1% B to 80% B over 2.0 min. Return to 1% B at 2.5 min. Flow Rate: 0.4 mL/min Total Run Time: 3 min step7->step8 step8->ms_detection step9->data_analysis

Detailed Steps
  • Sample Preparation

    • Prepare calibration standards in Eppendorf tubes by spiking 200 µL of blank rat plasma with RBX working solutions to achieve concentrations ranging from 25 to 1000 ng/mL.
    • Add 20 µL of the internal standard (Atorvastatin) working solution to each tube.
    • Precipitate proteins by adding 1 mL of acetonitrile, then vortex the mixture for 1 minute.
    • Centrifuge the samples at 20,000 rpm for 15 minutes.
    • Transfer the clear supernatant to a clean 5 mL Pyrex glass tube.
    • Evaporate the supernatant to dryness under a moderate stream of nitrogen.
    • Reconstitute the dry residue in 900 µL of 90% methanol [1].
  • Chromatographic Separation

    • System: Acquity UPLC system (Waters Corp.).
    • Column: Acquity UPLC HSS T3 (1.0 × 100 mm).
    • Mobile Phase:
      • Solvent A: 10 mM Ammonium Formate, 0.2% Trimethylamine (TMA), 1% Acetonitrile, pH 7.2.
      • Solvent B: 0.2% Formic Acid, 0.2% TMA in Acetonitrile.
    • Gradient Program:
      • Start at 1.0% Solvent A.
      • Increase to 80% Solvent A over 2.0 minutes.
      • Return to 1.0% Solvent A at 2.5 minutes.
    • Flow Rate: 0.4 mL/min.
    • Total Run Time: 3 minutes.
    • Autosampler Temperature: 10°C [1].
  • Mass Spectrometric Detection

    • System: Triple quadrupole tandem mass detector (Waters Corp) with an ESI source.
    • Ionization Mode: Positive ion mode (ESI+).
    • Detection Mode: Multiple Reaction Monitoring (MRM).
    • MS Parameters:
      • Capillary Voltage: 2.88 kV
      • Cone Voltage: 78 V
      • Source Temperature: 150 °C
      • Desolvation Temperature: 500 °C
      • Cone Gas Flow: 150 L/h
      • Desolvation Gas Flow: 650 L/h
    • MRM Transitions:
      • Ruboxistaurin: m/z 469.1884 / 58.12 / 98.10
      • Atorvastatin (IS): m/z 559.6249.9 [1].

Key Considerations for Robust Analysis

  • CYP3A4 Interaction: Be aware that Ruboxistaurin is a substrate of the CYP3A4 enzyme. Co-administration with strong CYP3A4 inducers (like rifampicin) can drastically reduce plasma concentrations of RBX and its active metabolite, which could be misinterpreted as an analytical sensitivity issue in pharmacokinetic studies [3].
  • General LC-MS Sensitivity: Beyond specific RBX protocols, sensitivity is fundamentally influenced by ion transmission efficiency, ion utilization rate, and the signal-to-noise ratio of the mass analyzer itself. Keeping these principles in mind is helpful for high-level troubleshooting [4].

References

Ruboxistaurin plasma sample preparation optimization

Author: Smolecule Technical Support Team. Date: February 2026

Core LC-MS/MS Method for RBX in Plasma

For researchers quantifying RBX in rat plasma, a validated LC-MS/MS method offers a sensitive and precise approach. The following table summarizes the key parameters of this method [1] [2].

Parameter Specification / Condition
Analytical Technique Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Linearity Range 25 - 1000 ng/mL
Internal Standard (IS) Atorvastatin
Retention Time (RBX) 0.85 ± 0.03 minutes

| Mass Transitions (MRM) | RBX: m/z 469.18 → 84.00, 58.12, 98.10 IS: m/z 559.60 → 249.90 | | Precision (Intra-/Inter-day) | ≤ 11.8% | | Accuracy | Within 3.4% |

Detailed Sample Preparation Protocol [1]

This procedure outlines the protein precipitation method used for plasma samples.

  • Spike and Mix: To 200 µL of blank rat plasma, add the RBX standard and 20 µL of the internal standard (Atorvastatin) solution.
  • Precipitate Proteins: Add 1 mL of acetonitrile to the plasma mixture.
  • Vortex and Centrifuge: Vortex the sample for 1 minute, then centrifuge at 20,000 rpm for 15 minutes.
  • Evaporate Supernatant: Transfer the clean supernatant to a new glass tube and evaporate to dryness under a gentle stream of nitrogen gas.
  • Reconstitute: Redissolve the dried residue in 900 µL of 90% methanol, making it ready for LC-MS/MS injection.

This workflow can be visualized in the following diagram:

P1 1. Spike Plasma P2 2. Add Acetonitrile (Protein Precipitation) P1->P2 P3 3. Vortex & Centrifuge P2->P3 P4 4. Transfer Supernatant & Evaporate to Dryness P3->P4 P5 5. Reconstitute in 90% Methanol P4->P5 P6 LC-MS/MS Analysis P5->P6

Advanced Formulation: Nanoparticle Preparation

For research into non-invasive retinal delivery (e.g., for diabetic retinopathy), RBX can be encapsulated in Polyamidoamine (PAMAM) dendrimers to form nanoparticles [3].

  • Complex Preparation: The 5:1 molar ratio complex (PAMAM G5 Dendrimer : RBX) demonstrated the best performance, with a drug loading efficiency of 97.6% and a loading capacity of 7.2% [3].
  • In Vitro Release: This complex also showed a release of 77% of the loaded RBX within 8 hours in in vitro studies [3].
  • Safety: The formulation showed no adverse effects on the viability of MIO-M1 human retinal cell lines, indicating its potential safety for ocular use [3].

Drug Development Status & Context

Understanding RBX's background is crucial for applied research:

  • Mechanism of Action: RBX is a selective, orally active protein kinase C beta (PKC-β) inhibitor. It was investigated for treating microvascular complications of diabetes, including retinopathy, neuropathy, and nephropathy [4] [5].
  • Current Status: RBX has not received FDA or EMA approval. While Phase III trials showed promise in reducing vision loss from diabetic retinopathy, regulatory agencies requested further studies. It remains an investigational drug but is the subject of ongoing research, including for heart failure (Phase II, NCT02769611) [5].

Anticipated FAQs & Troubleshooting

Based on the methodology, here are potential issues and solutions:

  • Q: What can be done to improve the sensitivity of the method if needed?

    • A: While not specified in the method, general approaches for lower detection limits include using a smaller injection volume to minimize matrix effects or exploring a different sample clean-up technique like solid-phase extraction (SPE) for greater purity.
  • Q: The method has a very short retention time for RBX. Could this lead to interference?

    • A: Yes, a retention time of ~0.85 minutes leaves little room for separation from early-eluting compounds. It is crucial to ensure chromatographic selectivity by carefully checking the MRM transitions for the analyte and internal standard in your specific plasma matrix. Method robustness could be improved by slightly adjusting the UPLC gradient to increase the retention time, if possible.
  • Q: Are there any known stability issues with RBX during sample preparation?

    • A: The validated method found stability, recovery, and matrix effect within acceptable limits. However, as a general best practice, it is recommended to use amber vials or low-activation glassware during evaporation and storage, as many compounds are light-sensitive. Following the protocol's specifics for temperature (e.g., a 10°C autosampler) is also key [1].

References

addressing Ruboxistaurin analytical method interference

Author: Smolecule Technical Support Team. Date: February 2026

A Reference LC-MS/MS Method for Ruboxistaurin

The following table summarizes the core parameters of a fully validated LC-MS/MS method for determining Ruboxistaurin in rat plasma, which you can use as a benchmark for your own method development and troubleshooting [1] [2].

Parameter Specification / Value
Analytical Technique Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Chromatography Ultra-Performance Liquid Chromatography (UPLC)
Column Acquity UPLC HSS T3 (1.0 × 100 mm) [1]

| Mass Transitions (MRM) | RBX: 469.18 → 84.00 / 58.12 / 98.10 [1] IS (Atorvastatin): 559.60 → 249.90 [1] | | Retention Time | 0.85 ± 0.03 minutes [1] | | Linearity Range | 25 – 1000 ng/mL [1] | | Intra-/Inter-day Precision | ≤ 11.8% [1] | | Accuracy | Within 3.4% [1] |

Troubleshooting Common Interference Issues

Based on the reference method, here are some targeted areas to investigate if you encounter interference.

Chromatographic Separation

A short retention time like 0.85 minutes, while excellent for high-throughput, can be susceptible to matrix effects from early-eluting plasma components [1].

  • Potential Issue: Ion suppression or enhancement from the plasma matrix.
  • Troubleshooting Steps:
    • Modify the Gradient: Adjust the ratio of organic solvent (Solvent B: 0.2% formic acid, 0.2% trimethylamine in acetonitrile [1]) to aqueous buffer to slightly shift the retention time and separate Ruboxistaurin from matrix peaks.
    • Investigate Mobile Phase pH: The method uses a pH 7.2 ammonium formate buffer [1]. Testing a different pH can alter the ionization and retention of interfering compounds.
    • Confirm Sample Cleanup: The method uses protein precipitation with acetonitrile [1]. Consider if a more selective cleanup (e.g., solid-phase extraction) could reduce matrix burden in problematic samples.
Mass Spectrometric Detection

The reference method uses multiple reaction monitoring (MRM) with several daughter ions for confirmation [1].

  • Potential Issue: Insufficient selectivity if using only a single mass transition.
  • Troubleshooting Steps:
    • Use Confirmatory Transitions: Always monitor at least two MRM transitions for Ruboxistaurin (e.g., 469.18→84.00 and 469.18→58.12) and compare their ratio to that of a standard for confirmation [1].
    • Optimize Cone Voltage & Collision Energy: The method uses 78 V cone voltage and 30 eV collision energy for RBX [1]. Fine-tuning these for your specific instrument can maximize signal for the target analyte and minimize noise from interferences.
Metabolite and Internal Standard Cross-Talk

Ruboxistaurin is metabolized by CYP3A4 to N-desmethyl ruboxistaurin (LY333522), which is an equipotent metabolite [3].

  • Potential Issue: The metabolite may be a source of interference if it is not chromatographically resolved or shares similar mass fragments.
  • Troubleshooting Steps:
    • Characterize Metabolite Interference: If available, analyze the main metabolite to confirm it does not co-elute or produce signal in the Ruboxistaurin MRM channels.
    • Verify IS Specificity: The method uses atorvastatin as an internal standard (IS) [1]. Ensure that the IS, its potential impurities, or any other sample components do not interfere at the mass transition used for the IS (559.60 → 249.90).

Detailed Experimental Protocol

Below is a visual workflow of the sample preparation and analysis protocol as described in the reference method, which can help identify where issues may arise [1].

G Start Start: Plasma Sample (200 µL) SP1 Spike with RBX and Internal Standard (20 µL) Start->SP1 SP2 Protein Precipitation with 1 mL Acetonitrile SP1->SP2 SP3 Vortex (1 min) & Centrifuge (15 min, 20,000 rpm) SP2->SP3 SP4 Collect Supernatant SP3->SP4 SP5 Evaporate to Dryness under Nitrogen Stream SP4->SP5 SP6 Reconstitute in 900 µL 90% Methanol SP5->SP6 Analysis LC-MS/MS Analysis SP6->Analysis

Frequently Asked Questions (FAQs)

Q1: What is the most critical parameter to optimize for a fast and robust Ruboxistaurin LC-MS/MS method? The chromatographic separation is key. A UPLC system with a high-strength silica (HSS) column, combined with a fast, optimized gradient using ammonium formate and acetonitrile, is highly effective. This setup achieves a very short retention time (under 1 minute) while maintaining robustness, as demonstrated by precision values within 11.8% [1].

Q2: How can I validate that my method is free from matrix effects? The reference method tested the matrix effect by comparing the peak areas of Ruboxistaurin spiked into extracted blank plasma from six different rats against neat standards. The results were within acceptable limits, indicating no significant ion suppression or enhancement [1]. You should perform a similar experiment in your lab.

Q3: My instrument response for Ruboxistaurin is unstable. What could be the cause? First, check the sample preparation consistency, especially the evaporation and reconstitution steps. Second, inspect the LC system for peak shape issues and the MS source for contamination. Finally, ensure the electrospray ionization (ESI) source parameters are optimized (e.g., source temperature 150°C, desolvation temperature 500°C [1]).

References

Troubleshooting Guide: Ruboxistaurin Stability & Analysis

Author: Smolecule Technical Support Team. Date: February 2026

For quick reference, here are common challenges and their solutions:

Issue Possible Cause Recommended Solution
Poor Recovery Inefficient protein precipitation or incomplete reconstitution [1]. Use 1 mL of acetonitrile per 200 µL of rat plasma for protein precipitation. Reconstitute the dried extract in 900 µL of 90% methanol [1].
Signal Suppression/Enhancement (Matrix Effect) Co-eluting plasma components affecting ionization [1]. Use a stable isotope-labeled internal standard if available. Otherwise, atorvastatin has been successfully used as an internal standard (IS) to monitor and correct for variability [1].
Short Retention Time Suboptimal chromatographic conditions. Use an Acquity UPLC HSS T3 column (1.0 × 100 mm) with a fast gradient. The reported method achieves a retention time of 0.85 minutes, which is short but precise [1].
Instability in Plasma Enzymatic degradation or chemical hydrolysis during sample handling or storage. Process samples immediately on ice. For short-term storage (within a day), keep samples at 4°C. For long-term storage, keep plasma samples at -30°C or lower [1].
Insufficient Sensitivity Low extraction efficiency or suboptimal MS/MS transition. The validated MRM transition for quantification is m/z 469.18 → 84.00. Using daughter ions m/z 58.12 and 98.10 can provide confirmatory data [1].

Detailed Experimental Protocol: LC-MS/MS Analysis in Rat Plasma

Here is a detailed methodology based on a recently published and validated protocol [1].

Materials and Reagents
  • Analytical Standard: Ruboxistaurin (hydrochloride, 99.84% purity).
  • Internal Standard (IS): Atorvastatin.
  • Solvents: HPLC-grade methanol and acetonitrile.
  • Water: Deionized water purified through a Milli-Q system.
  • Buffers: Ammonium formate, formic acid, and trimethylamine for the mobile phase.
Instrumentation and Chromatography
  • System: Ultra-Performance Liquid Chromatography (UPLC) system coupled to a triple quadrupole mass spectrometer with an Electrospray Ionization (ESI) source.
  • Column: Acquity UPLC HSS T3 (1.0 × 100 mm).
  • Mobile Phase:
    • Solvent A: 10 mM Ammonium Formate, 0.2% Trimethylamine, 1% Acetonitrile, pH 7.2.
    • Solvent B: 0.2% Formic Acid, 0.2% Trimethylamine in Acetonitrile.
  • Gradient Program: | Time (min) | Flow Rate (mL/min) | % Solvent A | % Solvent B | | :--- | :--- | :--- | :--- | | 0.0 | 0.4 | 1.0 | 99.0 | | 2.0 | 0.4 | 80.0 | 20.0 | | 2.5 | 0.4 | 1.0 | 99.0 | | 3.0 | 0.4 | 1.0 | 99.0 |
  • Column Temperature: Ambient.
  • Autosampler Temperature: 10°C.
Mass Spectrometry (MS) Parameters
  • Ionization Mode: ESI Positive ([M+H]+).
  • Data Acquisition: Multiple Reaction Monitoring (MRM).
  • MS Parameters: | Parameter | Value | | :--- | :--- | | Capillary Voltage (kV) | 2.88 | | Cone Voltage (V) | 78 | | Source Temperature (°C) | 150 | | Desolvation Temperature (°C) | 500 | | Cone Gas Flow (L/h) | 150 | | Desolvation Gas Flow (L/h) | 650 |
  • MRM Transitions and Collision Energies: | Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | | :--- | :--- | :--- | :--- | | Ruboxistaurin | 469.18 | 84.00 (Quantifier) | 30 | | | 469.18 | 58.12 (Qualifier) | 30 | | | 469.18 | 98.10 (Qualifier) | 30 | | Atorvastatin (IS) | 559.60 | 249.90 | 40 |
Sample Preparation Procedure
  • Spike: Add 20 µL of the internal standard working solution to 200 µL of rat plasma in a microcentrifuge tube.
  • Precipitate: Add 1 mL of ice-cold acetonitrile to precipitate proteins.
  • Vortex and Centrifuge: Vortex the mixture for 1 minute, then centrifuge at 20,000 rpm (approximately 48,000 × g) for 15 minutes at 4°C.
  • Evaporate: Transfer the clear supernatant to a clean glass tube and evaporate to dryness under a gentle stream of nitrogen gas at room temperature.
  • Reconstitute: Reconstitute the dried residue in 900 µL of 90% methanol, vortex thoroughly, and transfer to an autosampler vial for analysis.

Frequently Asked Questions (FAQs)

Q1: What is the validated linear range for quantifying Ruboxistaurin in rat plasma? The method has been validated over a concentration range of 25 to 1000 ng/mL with a linearity greater than 0.997 (correlation coefficient) [1].

Q2: What is the precision and accuracy of this method? The method demonstrates high reliability [1]:

  • Accuracy: Within ±3.4% of the true value.
  • Precision (Intra-day and Inter-day): Within ±11.8%.

Q3: How can I improve the delivery and potentially the stability of Ruboxistaurin for retinal studies? Consider nano-formulations. Research shows that encapsulating Ruboxistaurin in polyamidoamine (PAMAM) dendrimers (e.g., a 5:1 RBX:PAMAM complex) significantly improves drug loading (97.6% efficiency) and enables a controlled release profile (77% release over 8 hours in vitro), which could enhance stability and bioavailability for ocular delivery [2].

Q4: Are there any stability-indicating methods for Ruboxistaurin in other matrices? While the provided data focuses on rat plasma, the core LC-MS/MS method is robust and can be adapted. The use of a mass spectrometer as a detector makes it inherently stability-indicating, as it can distinguish the intact drug from its degradation products based on mass.

Pathways and Workflows

To better understand the context of Ruboxistaurin's use and its analysis, the following diagrams illustrate the key signaling pathway it inhibits and the experimental workflow for its quantification.

ruboxistaurin_pathway Hyperglycemia Hyperglycemia PKCβActivation PKCβActivation Hyperglycemia->PKCβActivation VEGFExpression VEGFExpression PKCβActivation->VEGFExpression RBX RBX RBX->PKCβActivation Inhibits VascularHyperpermeability VascularHyperpermeability VEGFExpression->VascularHyperpermeability

Diagram 1: Ruboxistaurin (RBX) inhibits the PKC-β pathway, which is activated by hyperglycemia and leads to increased VEGF expression and vascular leakage, a key problem in diabetic retinopathy [3].

analytical_workflow SamplePrep Sample Preparation (Protein Precipitation with ACN) Chromatography UPLC Separation (HSS T3 Column, 1.0x100mm) SamplePrep->Chromatography MassSpec MS/MS Detection (ESI+ MRM: m/z 469.18 -> 84.00) Chromatography->MassSpec DataAnalysis Data Analysis (Quantification vs. IS Calibration Curve) MassSpec->DataAnalysis

Diagram 2: The core analytical workflow for quantifying Ruboxistaurin involves sample preparation, chromatographic separation, and highly specific mass spectrometric detection [1].

References

Comprehensive Technical Support Guide: Ruboxistaurin LC-MS/MS Method Transfer

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Ruboxistaurin & Analytical Challenges

Ruboxistaurin (RBX) is a selective protein kinase C beta (PKC-β) inhibitor that has been investigated extensively for treating diabetic microvascular complications including retinopathy, nephropathy, and neuropathy. As a bisindolylmaleimide compound with molecular formula C₂₈H₂₈N₄O₃ and average molecular weight of 468.55 g/mol, it presents specific analytical challenges that require sophisticated LC-MS/MS methodologies for accurate quantification in biological matrices. [1] [2]

The transfer of RBX analytical methods between LC-MS/MS platforms presents several technical challenges that require systematic approaches. These challenges include maintaining selectivity and sensitivity during instrumentation changes, addressing matrix effects that can impact ionization efficiency, ensuring chromatographic resolution of RBX from its metabolites and endogenous compounds, and achieving reproducible quantification across different laboratory environments and instrumentation. This technical support guide provides comprehensive troubleshooting resources to address these challenges effectively, with particular emphasis on the recent method developments that offer improved sensitivity and efficiency over earlier approaches. [3] [4]

Reference LC-MS/MS Method for Ruboxistaurin

Established Analytical Parameters

A recently developed and validated LC-MS/MS method for Ruboxistaurin in rat plasma provides an excellent reference point for method transfer activities. This method demonstrates superior sensitivity with a linear range of 25–1000 ng/mL, excellent precision with intra- and inter-day precision within 11.8%, and remarkable efficiency with a retention time of just 0.85 ± 0.03 minutes. The method utilizes Ultra-Performance Liquid Chromatography (UPLC) technology coupled with tandem mass spectrometry, representing current state-of-the-art approaches for RBX quantification. [3] [4]

Table: Chromatographic Conditions for Ruboxistaurin LC-MS/MS Analysis

Parameter Specification Notes
Column Type Acquity UPLC HSS T3 (1.0 × 100 mm) Ideal for polar compounds
Mobile Phase A 10 mM ammonium formate, 0.2% trimethylamine, 1% acetonitrile, pH 7.2 Avoids ion source saturation
Mobile Phase B 0.2% formic acid, 0.2% trimethylamine in acetonitrile -
Gradient Program 1.0% A to 80% A over 2.0 min, return to 1.0% A at 2.5 min Total run time: 3 min
Flow Rate 0.4 mL/min -
Column Temperature 10°C (autosampler temperature) -
Injection Volume Not specified in source Typically 5-10 µL for UPLC

Table: Mass Spectrometry Parameters for Ruboxistaurin Detection

Parameter Setting Application
Ionization Mode Electrospray Ionization (ESI) Positive Protonation of RBX
MS Platform Triple Quadrupole Multiple Reaction Monitoring (MRM)
RBX Precursor Ion m/z 469.18 [M + H]⁺ -
RBX Product Ions m/z 84, 58.12, 98.10 Quantification & qualifiers
Internal Standard Atorvastatin Analog IS
IS Transition m/z 559.6 → 249.9 Single daughter ion
Collision Energy 30 eV for RBX, 40 eV for IS Optimized for each analyte
Capillary Voltage 2.88 kV -
Source Temperature 150°C -
Desolvation Temperature 500°C -
Sample Preparation Protocol

The reference method employs a simplified protein precipitation technique that eliminates the need for more complex and time-consuming extraction procedures:

  • Aliquot 200 µL of blank rat plasma spiked with RBX solution
  • Add 20 µL of internal standard working solution (atorvastatin)
  • Precipitate proteins with 1 mL acetonitrile
  • Vortex for 1 minute to ensure complete mixing
  • Centrifuge at 20,000 rpm for 15 minutes to pellet precipitated proteins
  • Transfer supernatant to a clean 5 mL Pyrex glass tube
  • Evaporate to dryness under a moderate nitrogen stream
  • Reconstitute residue in 900 µL of 90% methanol
  • Transfer to autosampler vials for LC-MS/MS analysis [3]

This streamlined approach demonstrates acceptable recovery rates and effectively minimizes matrix effects while maintaining the sensitivity required for pharmacokinetic studies. During method transfer, this sample preparation protocol can serve as a benchmark against which to compare alternative approaches. [3] [4]

Method Transfer Workflow

The following workflow provides a systematic approach to transferring the Ruboxistaurin LC-MS/MS method between platforms:

G Start Start Method Transfer P1 Document Current Method Parameters & Performance Start->P1 P2 Analyze System Suitability on New Platform P1->P2 P3 Compare Key Performance Metrics P2->P3 P4 Troubleshoot & Optimize Parameters P3->P4 If metrics not acceptable P5 Validate Transferred Method Per Guidelines P3->P5 If metrics acceptable P4->P2 P6 Document Transfer Process & Final Parameters P5->P6 End Method Transfer Complete P6->End

Troubleshooting Guide

Common LC-MS/MS Issues & Solutions

Table: Troubleshooting Guide for Ruboxistaurin LC-MS/MS Analysis

Problem Potential Causes Recommended Solutions Preventive Measures

| Poor Sensitivity | 1. Ion source contamination 2. Suboptimal mobile phase pH 3. Incorrect capillary voltage 4. Ion suppression | 1. Clean ion source components 2. Adjust pH for protonation (acidic for positive mode) 3. Re-optimize voltage (reference: 2.88 kV) 4. Improve sample cleanup | Regular source maintenance; Use volatile buffers | | Peak Tailing | 1. Column degradation 2. Secondary interactions with stationary phase 3. Inappropriate mobile phase pH | 1. Replace column if needed 2. Increase trimethylamine concentration (0.2% in reference method) 3. Adjust pH to 7.2 as in reference method | Use high-quality UPLC columns; Mobile phase filtration | | Retention Time Shift | 1. Mobile phase composition variations 2. Column temperature fluctuations 3. Column lot differences | 1. Precisely prepare mobile phase 2. Maintain stable column temperature (10°C in reference) 3. Re-calibrate with new column | Standardize mobile phase preparation; Use column oven | | Matrix Effects | 1. Incomplete protein precipitation 2. Phospholipid interference 3. Ion suppression from co-eluting compounds | 1. Optimize precipitation solvent volume 2. Implement phospholipid removal steps 3. Improve chromatographic separation | Use appropriate internal standard; Assess matrix effect during validation |

Method Transfer Specific Troubleshooting

When transferring the Ruboxistaurin method between different LC-MS/MS platforms, several specific issues may arise that require targeted troubleshooting approaches:

  • MS/MS Transition Problems: If reproducing the MRM transitions (m/z 469.18 → 84, 58.12, 98.10) proves challenging on the new platform, re-optimize collision energies beginning with the reference 30 eV for RBX and 40 eV for atorvastatin IS. Consider that different instrument platforms may require distinct collision energy values due to variations in collision cell design and pressure. [3]

  • Gradient Transfer Issues: When adapting the fast gradient (0.85 minutes retention time) to a different UPLC or HPLC system, pay close attention to dwell volume differences that can significantly impact early eluting compounds like RBX. If retention time is not reproducible, adjust gradient timing to account for system dwell volume or modify the initial mobile phase composition slightly while maintaining separation quality. [3]

  • Signal Stability Challenges: For signal drift or inconsistency during sequence runs, ensure consistent desolvation temperature (500°C in reference method) and gas flows (cone gas: 150 L/h, desolvation gas: 650 L/h). Additionally, verify that the mobile phase additives (0.2% trimethylamine) are fresh and properly prepared, as these basic modifiers are crucial for peak shape of basic compounds like RBX. [3] [5]

Frequently Asked Questions

Method-Specific FAQs

Q1: What is the rationale for using atorvastatin as an internal standard for Ruboxistaurin analysis? Atorvastatin was selected as an analog internal standard in the reference method because it demonstrates similar chromatographic and ionization behavior to Ruboxistaurin while being easily resolvable chromatographically. This similarity ensures that the IS experiences comparable extraction efficiency, matrix effects, and ionization characteristics as the analyte, thereby providing reliable normalization throughout sample preparation and analysis. [3]

Q2: How critical is the trimethylamine concentration in the mobile phase for Ruboxistaurin analysis? The trimethylamine concentration (0.2% in both mobile phases) is highly critical for achieving optimal peak shape and sensitivity. As a basic modifier, trimethylamine saturates silanol interactions on the stationary phase that could otherwise cause peak tailing for basic compounds like RBX. Consistency in preparing this additive is essential for method reproducibility during transfer. [3]

Q3: What steps should be taken if the lower limit of quantification (LLOQ) cannot be achieved on a new platform? If achieving the 25 ng/mL LLOQ proves challenging: (1) Verify ion source cleanliness and optimize positioning; (2) Ensure mobile phase pH favors protonation (acidic for positive mode); (3) Concentrate the sample during reconstitution (900 μL in reference method); (4) Check for in-source fragmentation by reducing cone voltage; (5) Confirm extraction efficiency isn't compromised by matrix components. [3] [5]

Compound Properties & Regulatory FAQs

Q4: What are the key chemical properties of Ruboxistaurin that influence LC-MS/MS method development? Ruboxistaurin is a macrocyclic bis-indolylmaleimide compound with molecular formula C₂₈H₂₈N₄O₃ and average mass of 468.55 g/mol. It contains basic nitrogen atoms that readily protonate, making ESI positive mode ideal for detection. The compound is moderately polar and benefits from reversed-phase chromatography with appropriate basic modifiers to control silanol interactions. Its structure includes multiple sites for phase I and II metabolism, necessitating selective chromatography to separate from metabolites. [1] [2]

Q5: What regulatory status should be considered when developing Ruboxistaurin analytical methods? Ruboxistaurin is currently classified as an investigational drug by regulatory authorities. It has undergone multiple Phase III clinical trials for diabetic retinopathy and neuropathy but has not yet received full approval in the US or Europe. This status means that analytical methods should be developed according to FDA/EMA bioanalytical method validation guidelines for investigational products, with particular emphasis on selectivity, sensitivity, and robustness suitable for clinical trial support. [1] [2]

Summary & Best Practices

Successful transfer of Ruboxistaurin LC-MS/MS methods between platforms requires systematic planning, meticulous documentation, and targeted troubleshooting. The reference method presented here provides an excellent foundation with its optimized UPLC conditions, comprehensive mass spectrometry parameters, and rigorous validation data.

Key best practices for method transfer include:

  • Complete system suitability testing on the new platform before beginning formal transfer activities
  • Maintain detailed records of all parameter adjustments and their effects on method performance
  • Implement effective change control procedures to manage modifications to the reference method
  • Establish clear acceptance criteria based on the original method validation data
  • Conduct side-by-side comparison analyses using the same sample set to verify equivalent performance

References

Ruboxistaurin versus enzastaurin PKC beta inhibition efficacy

Author: Smolecule Technical Support Team. Date: February 2026

Ruboxistaurin vs. Enzastaurin at a Glance

Feature Ruboxistaurin Enzastaurin
Primary Indication Diabetic microvascular complications (retinopathy, neuropathy, nephropathy) [1] [2] Oncology (glioblastoma, lymphoma, colorectal cancer) [1] [3]

| Key Efficacy Findings | - Improved macro vascular endothelial function in Type 2 diabetes [2]

  • Reduced visual loss in diabetic retinopathy; attenuated peripheral neuropathy [2]
  • Limited efficacy for painful diabetic neuropathy (PDN) [1] | - Inhibited tumor growth in glioma xenografts; 29% radiographic response rate in a phase II trial for recurrent malignant gliomas [1]
  • Preferentially cytotoxic in chromosome instable (CIN) colorectal cancer cells, inducing mitotic catastrophe [3] | | Mechanistic Insights | Improves vascular function by inhibiting PKC-β-induced vascular dysfunction, permeability, and endothelial dysfunction [1] [2] | Inhibits tumor angiogenesis via PKC-β/VEGF pathway suppression; directly cytotoxic in some cancers via G2/M arrest and apoptosis [1] [3] | | Clinical Trial Status/Outcome | Promising for microvascular complications; pilot study for nephropathy showed no significant reduction in albuminuria [1] | Mixed outcomes; phase III trial in gliomas failed to show survival benefit; variable activity in clinical trials for metastatic colorectal cancer [1] [3] |

Documented Experimental Protocols

To help you interpret the efficacy data, here are summaries of the key experimental methodologies used in the research cited above.

Protocol 1: Assessing Macrovascular Endothelial Function in Humans [2]

This clinical trial methodology is used to evaluate drugs like ruboxistaurin for vascular complications.

  • Objective: To test the effect of a PKC-β inhibitor (ruboxistaurin, 32 mg/day) on macrovascular endothelial function in patients with type-2 diabetes.
  • Key Methods:
    • Design: Randomized, double-masked, placebo-controlled trial.
    • Primary Endpoint: Change in Brachial Artery Flow-Mediated Dilation (FMD) after 6 weeks. FMD is a non-invasive ultrasound measurement that assesses endothelium-dependent vasodilation.
    • Secondary Endpoint: Change in urinary isoprostanes (a marker of oxidant stress).
  • Outcome Measure: Absolute change in brachial artery diameter (in mm) at 1 and 5 minutes after cuff deflation.
Protocol 2: Cytotoxicity and Mitotic Effects in Cancer Cell Lines [3]

This in vitro methodology is used to investigate the direct anti-cancer mechanisms of enzastaurin.

  • Objective: To clarify the mechanistic basis for the cytotoxic activity of enzastaurin in colorectal cancer (CRC) cell lines.
  • Key Methods:
    • Cell Viability Assay: Cells were treated with enzastaurin for 120 hours, and viability was measured using the MTT assay to determine IC50 values.
    • Cell Cycle Analysis: Treated cells were stained with propidium iodide and analyzed by flow cytometry to determine DNA content and cell cycle distribution.
    • Mitotic Arrest Quantification: Cells were stained with an antibody against phospho-Histone H3 (Ser10), a mitosis-specific marker, and analyzed by flow cytometry to quantify mitotic arrest.
    • Apoptosis Assay: The appearance of a sub-G1 DNA content population in the cell cycle analysis was used as an indicator of apoptotic cell death.
  • Outcome Measures: IC50 values, the fraction of cells in G2/M and mitotic phases, and the fraction of cells with sub-G1 DNA content.

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the primary signaling pathway targeted by these inhibitors and a generalized workflow for the cell-based experimental protocol.

architecture cluster_0 Key Inputs cluster_1 Key Outcomes Hyperglycemia Hyperglycemia DAG DAG Hyperglycemia->DAG VEGF VEGF VEGF->DAG PKC_beta PKC_beta DAG->PKC_beta NF_kB NF_kB PKC_beta->NF_kB RACK RACK PKC_beta->RACK Angiogenesis Angiogenesis PKC_beta->Angiogenesis Vascular_Permeability Vascular_Permeability PKC_beta->Vascular_Permeability Endothelial_Dysfunction Endothelial_Dysfunction PKC_beta->Endothelial_Dysfunction Cell_Proliferation Cell_Proliferation NF_kB->Cell_Proliferation Ruboxistaurin Ruboxistaurin Ruboxistaurin->PKC_beta Inhibits Enzastaurin Enzastaurin Enzastaurin->PKC_beta Inhibits

Diagram 1: Simplified PKC-β Signaling Pathway. The diagram shows the core pathway activated by hyperglycemia and VEGF, leading to the formation of Diacylglycerol (DAG), which activates PKC-β. Active PKC-β drives various pathological outcomes. Ruboxistaurin and Enzastaurin act as selective inhibitors of PKC-β activation [1] [2] [3].

architecture Plate_Cells Plate Cells (e.g., CRC lines) Treat_Drug Treat with Enzastaurin Plate_Cells->Treat_Drug Harvest_Cells Harvest Cells (at time points) Treat_Drug->Harvest_Cells Analyze Analyze Harvest_Cells->Analyze Viability Viability (MTT Assay) Analyze->Viability Cell_Cycle Cell Cycle (Flow Cytometry) Analyze->Cell_Cycle Mitosis Mitotic Arrest (p-Histone H3 Staining) Analyze->Mitosis Apoptosis Apoptosis (Sub-G1 Analysis) Analyze->Apoptosis Data IC50, Cell Cycle Distribution, etc. Viability->Data Cell_Cycle->Data Mitosis->Data Apoptosis->Data

Diagram 2: Workflow for Cell-Based Cytotoxicity Assay. This diagram outlines a standard experimental workflow for evaluating the direct effects of a drug like enzastaurin on cancer cells, incorporating key assays described in the research [3].

Interpretation and Research Gaps

The comparative efficacy of ruboxistaurin and enzastaurin is highly context-dependent, tied to their distinct therapeutic targets. A key challenge noted in the literature is that while PKC-β is a mechanistically valid target, inhibiting it alone has shown limited clinical benefit in cancer trials, suggesting its role might be more supportive than central in oncogenesis [1] [4] [5]. Furthermore, a direct, head-to-head comparison of these two inhibitors in a single, standardized experimental system is not available in the current search results, which is a significant knowledge gap.

References

comparison of Ruboxistaurin and tamoxifen for cocaine abuse treatment

Author: Smolecule Technical Support Team. Date: February 2026

Mechanism of Action and Target Comparison

Feature Ruboxistaurin Tamoxifen
Primary Molecular Target Protein Kinase C beta (PKCβ) [1] [2] [3] Estrogen Receptors (ERs) [4] [5]
Primary Proposed Mechanism in Cocaine Abuse Attenuates cocaine-stimulated dopamine release by enhancing D2-autoreceptor activity [1] [2]. Antagonizes estrogen receptors, blocking estradiol-facilitated development of addiction-like behaviors [4].
Key Neurobiological Effect Reduces cocaine-induced dopamine overflow in the nucleus accumbens without affecting basal dopamine levels [1] [2]. Prevents the enhanced motivation for cocaine that develops after extended access and abstinence [4].
Specificity for Cocaine's Mechanism High; action is specific to psychostimulant-induced dopamine release and depends on D2-receptor function [1] [2]. Lower; acts on a broader hormonal pathway that modulates vulnerability to addiction, not directly on the dopamine system [4].

Summary of Key Experimental Findings

Parameter Ruboxistaurin Tamoxifen
In Vivo Efficacy (Animal Models) Reduces cocaine-stimulated dopamine overflow and hyperlocomotion in rats [1] [2]. Blocks development of enhanced motivation for cocaine after abstinence in female rats; effects on relapse are mixed [4].
Critical Experimental Evidence Effect is abolished by D2 receptor antagonist raclopride or in D2 receptor knockout mice [1] [2]. Prevents increase in motivation (progressive ratio responding) but does not reduce cue-induced reinstatement [4].
Locomotor Activity Significantly reduces cocaine-stimulated hyperlocomotion [1] [2]. Does not significantly alter cocaine-induced ambulatory or rearing activity [5].
Interaction with Other Stimulants Also effective against amphetamine, but via a different, D2-receptor-independent mechanism [1] [2]. A CNS-permeant analog reduces amphetamine-induced dopamine release and self-administration [6].

Detailed Experimental Protocols

To facilitate the replication and evaluation of these studies, here is a summary of the key methodologies used in the cited research.

Protocol for Ruboxistaurin Studies [1] [2]
  • Animal Model: Adult rats and D2 receptor knockout mice.
  • Drug Administration:
    • Ruboxistaurin: Perfused directly into the nucleus accumbens core via retrodialysis at 1 μM.
    • Cocaine: Administered intraperitoneally (i.p.) at 15 mg/kg.
    • D2 Antagonist (Raclopride): Perfused at 5 μM prior to ruboxistaurin to test mechanism.
  • Key Measurements:
    • Neurochemistry: In vivo microdialysis with LC-MS/MS to measure extracellular dopamine and its metabolites (DOPAC, 3-MT) in the nucleus accumbens.
    • Behavior: Locomotor activity measured simultaneously with microdialysis using a counter-balanced arm and tethering system.
  • Data Analysis: Two-way repeated measures ANOVA to determine significance of drug treatment and interaction effects over time.
Protocol for Tamoxifen Studies [4]
  • Animal Model: Ovary-intact female Sprague-Dawley rats.
  • Drug Administration:
    • Tamoxifen: Chronic subcutaneous injection at a dose of 1 mg/kg/day [5], dissolved in sesame oil.
    • Cocaine Self-Administration: Extended access (24 hrs/day) to 1.5 mg/kg/infusion cocaine.
  • Behavioral Paradigms:
    • Motivation for Cocaine: Assessed under a progressive-ratio (PR) schedule of reinforcement before and after a 14-day abstinence period.
    • Relapse Vulnerability: Measured using an extinction/cue-induced reinstatement procedure after abstinence.
  • Data Analysis: Comparison of PR breakpoints and reinstatement responding between tamoxifen, vehicle, and no-injection control groups.

Signaling Pathways and Experimental Workflow

The diagrams below illustrate the distinct mechanisms of action and key experimental workflows for the two compounds.

G cluster_TAM Tamoxifen Pathway (Proposed) Cocaine1 Cocaine DAT1 Blocks DAT Reuptake Cocaine1->DAT1 DA_Inc1 Increased Synaptic Dopamine DAT1->DA_Inc1 D2_Act D2 Autoreceptor Activation DA_Inc1->D2_Act PKCb PKCβ Activity D2_Act->PKCb ? PKCb->DA_Inc1 Promotes RBX Ruboxistaurin (PKCβ Inhibitor) RBX->PKCb Inhibits DA_Red Attenuated Dopamine Release RBX->DA_Red DA_Red->D2_Act Cocaine2 Cocaine Vulnerability Enhanced Addiction Vulnerability Cocaine2->Vulnerability Chronic Use Estrogen Estradiol ER Estrogen Receptor (ER) Estrogen->ER ER->Vulnerability TAM Tamoxifen (ER Antagonist) TAM->ER Antagonizes Block Blocked Development of Enhanced Motivation TAM->Block

Figure 1. Proposed Distinct Signaling Pathways for Ruboxistaurin and Tamoxifen in Modulating Cocaine's Effects.

Figure 2. Key In Vivo Experimental Workflows for Ruboxistaurin and Tamoxifen.

Research Implications and Future Directions

  • Ruboxistaurin presents a more direct, mechanistically grounded approach by targeting the core neurochemical event of cocaine abuse—dopamine overflow. Its specificity for PKCβ and the D2-receptor-dependent mechanism offers a clear pathway for drug development [1] [2].
  • Tamoxifen appears to modulate the longer-term, adaptive processes that lead to addiction, particularly in females. Its utility might be in preventing the escalation of use and motivation, rather than acutely countering cocaine's effects [4].
  • Novel Analogs: Research into tamoxifen analogs that retain potent PKC inhibition but lack estrogen receptor activity is a promising avenue, as these compounds could separate the desired anti-cocaine effects from hormonal side effects [6].

References

Ruboxistaurin efficacy comparison other PKC inhibitors

Author: Smolecule Technical Support Team. Date: February 2026

Comparison of PKC Inhibitors

Inhibitor Name Primary Target(s) Key Efficacy Findings (Model) Development & Approval Status

| Ruboxistaurin | Selective inhibitor of PKCβ isoforms (βI and βII) [1] [2] | • Diabetic Retinopathy: Reduced sustained moderate visual loss by 40% vs. placebo in phase 3 trial (PKC-DRS2); reduced need for initial laser treatment by 29% [3]. • Diabetic Nephropathy: Significantly reduced albuminuria and preserved eGFR in type 2 diabetes patients on background standard of care in a phase 2 trial [2]. • Macrovascular Function: Tended to improve flow-mediated dilation (a measure of endothelial function) in type 2 diabetes patients [4]. | Investigational; New Drug Application filed with FDA for diabetic retinopathy but not approved for marketing; development reportedly halted for business/regulatory reasons [3] [2]. | | Cmpd 1 | Potent, ATP-competitive dual inhibitor of PKCα and PKCβ [5] | • Renal Function: Halted renal function decline in ZSF1 obese rat model of type 2 diabetes, though this effect was linked to reduced hyperphagia [5]. • Metabolism: Lowered body weight, reduced liver vacuolation, and decreased adipose tissue mass and inflammation in the same model [5]. | Preclinical research stage. | | Maleimide derivative 3 | PKCβ (computational prediction) [6] | Computational Data: Molecular docking studies suggested higher binding affinity for PKCβ than Ruboxistaurin [6]. | Early-stage in silico identification; no reported in vitro or in vivo studies [6]. | | Bisindolylmaleimide I | PKCβ (tested in study) [6] | Computational Data: Demonstrated high binding affinity for PKCβ in docking studies, though lower than Maleimide derivative 3 [6]. | Research compound; status unclear. |

Detailed Experimental Data and Protocols

For the key compounds above, here are the methodologies from the supporting studies.

Ruboxistaurin Clinical Trial Protocols
  • Diabetic Retinopathy (PKC-DRS2 Trial): This was a phase 3, randomized, multicenter, double-masked, parallel placebo-controlled study [3]. Patients with type 1 or 2 diabetes and moderately severe to very severe nonproliferative diabetic retinopathy were treated with oral ruboxistaurin (32 mg/day) or placebo for 36 months [3]. The primary endpoint was sustained moderate visual loss (≥15 letter loss on the ETDRS chart). Eye evaluations were performed every 3 months, and fundus photographs were taken every 6 months [3].
  • Macrovascular Endothelial Function: A double-masked, placebo-controlled trial in type-2 diabetes patients assessed the effect of ruboxistaurin (32 mg/day for 6 weeks) on brachial artery flow-mediated dilation (FMD) measured by ultrasound, following published guidelines [4]. Vessel diameter was measured by a single reader blinded to the study status to ensure objectivity [4].
Cmpd 1 Preclinical Study Protocol
  • In Vivo Efficacy: The potent and selective PKCα/β dual inhibitor Cmpd 1 was administered orally via chow to ZSF1 obese rats (a model of obesity-driven type 2 diabetes) in a long-term study. A dosing regimen was designed to deliver approximately 50 mg per kg body weight per day. The study included a pair-feeding group to distinguish drug effects from effects caused by reduced food intake [5].
  • In Vitro Kinase Assay: A radioactive kinase assay using a pan-PKC pseudo-substrate peptide was performed on protein lysates from isolated rat glomeruli to measure PKC activity and the inhibitory potency (IC50) of Cmpd 1 [5].
Computational Docking Analysis
  • A study retrieved the 3D structure of the human PKCβ receptor from the Protein Databank (PDB ID: 1A25). Ligands similar to ruboxistaurin were obtained from the Super Target database [6].
  • Molecular docking was performed using AUTODOCK 4 software, applying the Lamarckian Genetic Algorithm (LGA). The analysis involved an initial population of 150 individuals, a maximum of 2,500,000 energy evaluations, and 27,000 generations to find the best binding orientations [6].

Signaling Pathway and Experimental Workflow

The following diagram illustrates the PKC activation pathway, which is relevant to the mechanism of action of all inhibitors discussed, and a generalized workflow for the experimental protocols cited.

cluster_pathway PKC Activation Pathway cluster_workflow Generalized Experimental Workflow PKC_Pathway PKC Activation Pathway in Diabetes Hyperglycemia Hyperglycemia DAG Increased Diacylglycerol (DAG) Hyperglycemia->DAG PKCActivation PKC (esp. PKCβ) Activation DAG->PKCActivation VascularEffects Vascular Complications - Retinopathy - Nephropathy - Endothelial Dysfunction PKCActivation->VascularEffects Inhibitors PKCβ Inhibitors (e.g., Ruboxistaurin) Inhibitors->PKCActivation Blocks InSilico 1. In Silico Screening (Compound Database, Docking) InVitro 2. In Vitro Assays (Kinase Activity, Cell-Based) InSilico->InVitro InVivo 3. In Vivo Models (ZSF1 Rat, STZ Mouse) InVitro->InVivo Clinical 4. Clinical Trials (Randomized, Placebo-Controlled) InVivo->Clinical

Interpretation of Current Evidence

  • Ruboxistaurin is the most extensively studied PKCβ inhibitor, with robust clinical trial data supporting its efficacy for diabetic microvascular complications, though it never reached the market [3] [1] [2].
  • Cmpd 1 represents a newer approach of dual PKCα/β inhibition and shows promising pleiotropic effects in preclinical models, but its translational potential for human diabetes and complications requires further evaluation [5].
  • The lack of head-to-head clinical trials means that a definitive efficacy ranking is not possible. The choice of a PKC inhibitor for research would depend heavily on the specific biological context and target (e.g., selective PKCβ vs. dual PKCα/β inhibition).

References

Ruboxistaurin versus standard therapy diabetic retinopathy progression

Author: Smolecule Technical Support Team. Date: February 2026

Mechanism of Action & Clinical Profile Comparison

The table below summarizes the core characteristics of ruboxistaurin against standard-care therapies.

Feature Ruboxistaurin (Arxxant) Laser Photocoagulation Intravitreal Anti-VEGF
Class/Type Oral protein kinase C-beta (PKC-β) inhibitor [1] [2] Focal or panretinal (scatter) laser therapy [3] Intravitreal injections (e.g., Bevacizumab, Ranibizumab) [4]
Primary Mechanism Systemic inhibition of PKC-β isoform activated by hyperglycemia, reducing vascular permeability and improving hemodynamics [2] Destroys ischemic retina, reduces VEGF-driven neovascularization (PRP); seals leaking microaneurysms (focal) [3] Neutralizes Vascular Endothelial Growth Factor-A (VEGF-A), reducing vascular permeability and angiogenesis [4]
Route of Administration Oral (32 mg/day) [1] [5] Focal or panretinal laser photocoagulation [3] Intravitreal injection [4]

| Key Efficacy Outcomes | - PKC-DRS: 40% reduction in sustained moderate visual loss (SMVL) vs placebo (5.5% vs 9.1%, P=0.034) [5].

  • PKC-DRS: 45% reduction in sustained visual loss in individual eye analysis [5].
  • Delayed occurrence of moderate visual loss (MVL), particularly in eyes with macular edema at baseline [1]. | - ETDRS: Focal laser for CSME reduces risk of moderate visual loss (≥15 ETDRS letters) [3].
  • DRS & ETDRS: PRP for high-risk PDR reduces risk of severe visual loss [3]. | - DRCR Network Protocols: Superior visual acuity gains and reduction in central retinal thickness vs laser in DME [4].
  • Protocol S: Effective as PRP for PDR, with better visual acuity outcomes [6]. | | Impact on Disease Progression | Reduces risk of visual loss but does not prevent progression of retinopathy severity on the ETDRS Diabetic Retinopathy Severity Scale (DRSS) [1]. | Prevents progression to vision-threatening stages (PDR, CSME) and visual loss but is destructive [3]. | Can cause regression of DR severity and improve DRSS scores, reducing need for laser [4] [6]. | | Common/Notable Risks | Well-tolerated in clinical trials without significant adverse effects reported [1] [5]. | Scotomas (visual field defects), potential color vision loss, possible worsening of macular edema (PRP) [3]. | Cataract, ocular hypertension, endophthalmitis (rare per injection), traction retinal detachment (in PDR) [4]. |

Ruboxistaurin Key Experimental Data

For a deeper analysis of ruboxistaurin's profile, the following table details its performance across specific clinical trial endpoints.

Trial / Endpoint Patient Population Intervention & Duration Key Results on Visual Acuity Key Results on Disease Anatomy

| Protein Kinase C DRS (PKC-DRS) [1] | 252 patients with moderately severe to very severe NPDR (ETDRS level 47B-53E). | Ruboxistaurin (8, 16, or 32 mg/day) vs. Placebo for 36-46 months. | - 32 mg/day delayed MVL (P=0.038).

  • SMVL reduction with 32 mg was most evident in eyes with definite DME at baseline (10% vs 25% placebo, P=0.017). | No significant effect on the progression of diabetic retinopathy severity. | | Protein Kinase C DRS2 (PKC-DRS2) [5] | 685 patients with moderately severe to very severe NPDR. | Ruboxistaurin 32 mg/day (n=345) vs. Placebo (n=340) for 36 months. | - 40% reduction in SMVL (9.1% placebo vs. 5.5% RBX, P=.034).
  • Mean VA change: -0.8 letters (RBX) vs -2.6 letters (placebo).
  • 30% reduction in visual acuity loss of ≥3 lines. | - 29% less likely to need initial laser photocoagulation.
  • Reduced progression of clinically significant macular edema within 100µm of the fovea. |

Detailed Experimental Protocols

Understanding the methodology of pivotal trials is crucial for critical appraisal and study design.

  • PKC-DRS2 Trial Protocol [5]:
    • Design: Phase 3, multicenter, randomized, double-masked, parallel placebo-controlled clinical trial.
    • Population: Patients with type 1 or 2 diabetes and moderately severe to very severe NPDR. The mean baseline HbA1c was 8.1%.
    • Intervention: Oral ruboxistaurin 32 mg once daily versus matching placebo for 36 months.
    • Assessments: Patients underwent eye evaluations every 3 months, with fundus photographs taken every 6 months.
    • Primary Endpoint: Sustained Moderate Visual Loss (SMVL), defined as a loss of ≥15 letters (equivalent to ≥3 lines) on the ETDRS visual acuity chart, maintained for the last 6 months of the study.
    • Secondary Endpoints: Included time to moderate visual loss (MVL), progression to proliferative diabetic retinopathy or clinically significant macular edema, and the need for laser photocoagulation.

Mechanism of Action: PKC-β Inhibition Pathway

The diagram below illustrates the molecular pathway targeted by ruboxistaurin, based on described pathomechanisms [2].

G Hyperglycemia Hyperglycemia DAG DAG Hyperglycemia->DAG Intracellular DAG Accumulation PKC_b PKC-β Isoform DAG->PKC_b Activates VEGF ↑ VEGF Expression PKC_b->VEGF RBX Ruboxistaurin (RBX) RBX->PKC_b Inhibits Outcomes Increased Vascular Permeability Retinal Edema Altered Blood Flow VEGF->Outcomes

Interpretation for Drug Development

  • Niche for an Oral Agent: Ruboxistaurin represents a proof-of-concept for a systemic, non-invasive therapy that modifies the underlying metabolic dysfunction in the diabetic retina. Its primary effect is functional preservation (preventing visual acuity loss) rather than anatomical regression of retinopathy [1] [5].
  • Endpoint Selection: The dissociation between its effect on visual acuity and its lack of effect on DRSS progression highlights the importance of selecting appropriate endpoints in clinical trials. Functional endpoints like time to sustained visual loss were more sensitive to its effects than traditional photographic grading of retinopathy progression [1] [6].
  • Complementary Potential: Given its distinct mechanism, ruboxistaurin could theoretically be complementary to standard therapies. It might be investigated for its potential to slow the onset of complications in high-risk patients, potentially reducing the future burden of invasive treatments.

References

Ruboxistaurin metabolite N-desmethyl RBX equipotent activity comparison

Author: Smolecule Technical Support Team. Date: February 2026

Mechanism of Action and Equipotent Activity

Ruboxistaurin (RBX) is a specific PKC-β inhibitor developed for treating diabetic microvascular complications. Its activity is largely due to the parent drug and its major metabolite.

The table below summarizes the key characteristics of RBX and its metabolite:

Feature Ruboxistaurin (RBX, LY333531) N-desmethyl Ruboxistaurin (LY333522)
Relationship Parent Drug Primary Metabolite
Target PKC-β (Isoforms βI and βII) PKC-β (Isoforms βI and βII)
Inhibitory Potency (IC₅₀) 4.5 nM (PKCβI), 5.9 nM (PKCβII) [1] Equipotent to RBX [2] [3]
Metabolizing Enzyme CYP3A4 [2] [1] -
Role in Efficacy Contributes to overall drug activity Contributes significantly to overall drug activity; major circulating form of active drug in plasma [3]

The mechanism of action for these compounds can be visualized in the following pathway diagram:

G Hyperglycemia Hyperglycemia DAG Increased Diacylglycerol (DAG) Hyperglycemia->DAG PKCActivation PKC-β Activation DAG->PKCActivation VascularEffects Vascular Complications (Neuropathy, Retinopathy, Nephropathy) PKCActivation->VascularEffects Ruboxistaurin Ruboxistaurin Inhibition PKC-β Inhibition Ruboxistaurin->Inhibition  Metabolized by CYP3A4 N_desmethyl N-desmethyl Ruboxistaurin N_desmethyl->Inhibition Inhibition->PKCActivation  Prevents

Pharmacokinetic and Clinical Comparison

While equipotent in enzyme inhibition, RBX and its metabolite have distinct pharmacokinetic profiles that influence their clinical application. Key comparative data is outlined below:

Parameter Ruboxistaurin (RBX) N-desmethyl Ruboxistaurin Notes & Clinical Relevance
Half-Life ~9 hours [1] ~16 hours [1] Combined effective half-life is ~24 hours, enabling once-daily dosing [2].
Primary Excretion Route Feces (major), Urine (minor) [2] [3] Feces (major), Urine (minor) [2] [3] Renal impairment is not a contraindication for use [2].
Circulating Activity Contributes to total drug effect Accounts for ~52% of total plasma radiocarbon activity (as measured in a human study) [3] N-desmethyl RBX is a major contributor to sustained PKC-β inhibition.
Effective Dosing 32 mg/day, 64 mg/day [4] Not administered separately; generated in vivo from RBX. Clinical trials used oral RBX. Doses of 64 mg/day showed significant improvement in neuropathic symptoms and VDT in a specific patient subgroup [4].

Detailed Experimental Data and Protocols

For researchers aiming to replicate or understand the foundational studies, here is a summary of key experimental methodologies.

  • PKC Inhibition Assay: The half-maximal inhibitory constant (IC₅₀) values for RBX were determined using isolated PKC enzyme preparations. RBX acts as a competitive inhibitor for ATP binding at the enzyme's active site. The assay measures the concentration required to inhibit the phosphorylation of substrates by 50% for different PKC isoforms (βI, βII, etc.) [1].
  • Clinical Trial for DPN Efficacy: A 1-year, multinational, randomized, double-blind, placebo-controlled trial was conducted. 205 patients with diabetic peripheral neuropathy (DPN) were randomized to receive placebo, RBX 32 mg/day, or RBX 64 mg/day [4].
    • Primary Endpoint: Change in Vibration Detection Threshold (VDT).
    • Secondary Endpoints: Change in Neurological Total Symptom Score-6 (NTSS-6), nerve conduction studies, and quality of life.
    • Key Findings: In a post-hoc analysis of patients with less severe, symptomatic DPN, the 64 mg/day dose showed a statistically significant improvement in both VDT and NTSS-6 total score compared to placebo [4].
  • Human Disposition Study: A study with six healthy male subjects administered a single oral 64 mg dose of [¹⁴C]-labeled RBX in solution.
    • Methodology: Blood, urine, and feces were collected frequently. Metabolites were profiled using high-performance liquid chromatography (HPLC) with radiometric detection and identified by liquid chromatography-mass spectrometry (LC-MS).
    • Results: This study confirmed N-desmethyl RBX as the major metabolite and provided the quantitative data on excretion routes and plasma contribution [3].

Conclusion for Research and Development

The evidence demonstrates that N-desmethyl ruboxistaurin is not merely an inactive byproduct but an equipotent and major active species contributing to the therapeutic effect of RBX. This has critical implications for drug development, particularly in the context of diabetic microvascular complications.

  • Pharmacokinetic Optimization: The longer half-life of N-desmethyl RBX is a key factor in the sustained 24-hour PKC-β inhibition profile of the parent drug, supporting once-daily dosing and improving patient compliance [2] [1].
  • Metabolite Monitoring: In drug development, understanding the pharmacokinetics and activity of major metabolites like N-desmethyl RBX is crucial for accurately interpreting clinical trial results and explaining sustained drug effects.
  • Safety Profile: The fecal route of elimination for both RBX and its metabolite is advantageous, as it suggests the drug can be used safely in diabetic patients with underlying renal impairment, a common comorbidity [2] [3].

References

Ruboxistaurin selectivity profile compared to other PKC isozymes

Author: Smolecule Technical Support Team. Date: February 2026

Ruboxistaurin Selectivity Profile

PKC Isozyme Subfamily Reported IC₅₀ / Inhibition Potency Key Experimental Findings
PKCβI & βII Conventional (cPKC) 4.5 - 5.9 nM [1] Primary target; inhibits isolated enzymes with high potency [1].
PKCα Conventional (cPKC) ~250-fold less potent vs. PKCβ [1] Inhibited equally as PKCβ in cardiac contractility studies; considered a primary target in this context [2].
PKCγ Conventional (cPKC) Not fully quantified Inhibited in vivo; grouped with PKCα/β as a target of ruboxistaurin in broad-acting conventional PKC inhibition [3].
Other PKC Isozymes (e.g., δ, ε, ζ) Novel & Atypical IC₅₀ > 1,000 nM [1] Significantly weaker inhibition; requires ~250 times higher concentration than for PKCβ [1].

Detailed Experimental Data & Methodologies

The selectivity data for ruboxistaurin is derived from several key experimental approaches.

Isolated Enzyme Assays

The foundational data on ruboxistaurin's high selectivity for PKCβ comes from biochemical assays using isolated PKC enzymes. In these experiments, the half-maximal inhibitory concentration (IC₅₀) of ruboxistaurin was measured for different PKC isoforms [1].

  • Methodology: The activity of purified PKC isozymes is measured in the presence of varying concentrations of ruboxistaurin. The inhibitor competes with ATP for binding to the kinase's catalytic (C3) domain [4].
  • Key Result: Ruboxistaurin inhibited PKCβI and βII with IC₅₀ values in the low nanomolar range (4.5 nM and 5.9 nM, respectively). Inhibiting other PKC isoforms required concentrations over 250 times higher [1].
Cellular and Animal Models

While isolated enzyme assays show high selectivity for PKCβ, studies in more complex biological systems reveal that ruboxistaurin can also inhibit other conventional PKC isoforms, particularly PKCα.

  • Cardiac Function Studies: Research in mouse models demonstrated that the cardioprotective effects of ruboxistaurin were absent in PKCα-deficient mice, but remained in mice lacking both PKCβ and PKCγ. This indicates that in the context of heart failure, PKCα is the primary functional target of the drug, despite its design as a PKCβ inhibitor [3].
  • Diabetic Complications: Ruboxistaurin has been extensively studied in diabetic complications like nephropathy and retinopathy, where it is understood to act primarily through PKCβ inhibition [2].

Mechanism of Action and Signaling Pathway

Ruboxistaurin is an ATP-competitive inhibitor that binds to the catalytic (C3) domain of PKC, which is highly conserved across isozymes, making high selectivity difficult to achieve [4] [5]. It primarily targets the conventional PKC subfamily (cPKC: α, β, γ), which are activated by diacylglycerol (DAG) and calcium [5].

The following diagram illustrates the signaling pathway involved in PKC activation and where ruboxistaurin acts.

G ExternalStimulus External Stimulus (Growth factors, Hormones) Receptor Membrane Receptor ExternalStimulus->Receptor PLC Phospholipase C (PLC) Receptor->PLC PIP2 PIP₂ PLC->PIP2 Ca Calcium (Ca²⁺) PLC->Ca Via IP₃ DAG Diacylglycerol (DAG) PIP2->DAG Cleavage ActivePKC Active cPKCs (Translocated to Membrane) DAG->ActivePKC Activation & Translocation Ca->ActivePKC Co-activation cPKCs Inactive cPKCs (PKCα, PKCβ, PKCγ) cPKCs->ActivePKC CellularResponse Cellular Responses (e.g., Altered gene expression, vascular dysfunction) ActivePKC->CellularResponse Ruboxistaurin Ruboxistaurin Ruboxistaurin->ActivePKC Inhibits

Clinical Implications of the Selectivity Profile

Ruboxistaurin's ability to inhibit multiple conventional PKCs has shaped its clinical development journey:

  • Initial Focus: Developed as a PKCβ-specific inhibitor for diabetic microvascular complications (retinopathy, neuropathy, nephropathy) [1] [2].
  • Expanded Potential: Its inhibition of PKCα revealed potential for treating heart failure, as PKCα negatively regulates cardiac contractility [3] [2].
  • Clinical Status: While not yet approved by the FDA, it remains in investigation. A phase II study (NCT02769611) is evaluating its use in treating adult patients with heart failure [2].

Key Takeaways for Researchers

  • Primary Target: Ruboxistaurin is a potent, nanomolar-range inhibitor of PKCβ.
  • Broader Activity: In biological systems, it functions as a pan-conventional PKC inhibitor, also effectively targeting PKCα and PKCγ.
  • Therapeutic Translation: This broader activity may limit its use for purely PKCβ-driven pathologies but opens avenues for diseases where multiple cPKCs are involved, such as heart failure.

References

Ruboxistaurin long-term safety profile validation studies

Author: Smolecule Technical Support Team. Date: February 2026

Long-Term Safety Profile of Ruboxistaurin

The table below summarizes the key safety findings from long-term clinical studies on Ruboxistaurin (RBX).

Study Duration & Focus Reported Safety Findings Source/Study Details

| Median 33-39 months (Kidney safety in diabetic retinopathy trials) [1] | No significant difference in serious kidney outcomes vs. placebo. Outcomes included: doubling of serum creatinine (6.0%), progression to advanced chronic kidney disease (4.1%), and death (4.1%). | Population: 1,157 patients with diabetic eye disease. Design: Analysis of three long-term trials. [1] | | ≥6 months (Safety in Diabetic Peripheral Neuropathy) [2] | Safety data was reported in only 2 out of 6 analyzed studies. In these, reported side effects were not related to RBX, and the drug was considered safe. [2] | Design: Systematic review of Randomized Controlled Trials (RCTs) up to August 2012. [2] | | 1 year (Pilot study for Diabetic Nephropathy) [3] | A pilot study previously suggested RBX could decrease albuminuria (protein in urine) and stabilize kidney function in macroalbuminuric patients. [3] |

Experimental Protocols in Key Studies

The safety data comes from high-quality clinical trials. Here are the methodological details for the key studies cited:

  • Source of Safety Data: The primary safety data comes from a pooled analysis of three large, randomized, double-masked, placebo-controlled trials—the gold standard in clinical research [1].
  • Participant Population: The studies enrolled a total of 1,157 patients with diabetic eye disease (retinopathy). At the start, participants had an average estimated glomerular filtration rate (eGFR) of 81.6 ± 26.0 mL/min per 1.73 m² [1].
  • Intervention and Follow-up: Patients were given either Ruboxistaurin or a placebo for a median duration ranging from 33 to 39 months. Kidney function was actively monitored throughout this period [1].
  • Primary Safety Endpoints: The study specifically tracked hard clinical outcomes, including:
    • Doubling of serum creatinine level.
    • Progression to advanced chronic kidney disease (CKD stages 4-5).
    • Death from any cause [1].
  • Statistical Analysis: The frequency of these kidney outcomes was compared between the Ruboxistaurin and placebo groups to determine if there was a statistically significant difference [1].

Mechanism of Action and Disposition

Understanding the drug's mechanism and how the body processes it is crucial for contextualizing its safety profile.

Signaling Pathway

Ruboxistaurin is a highly selective inhibitor of the protein kinase C beta (PKC-β) isoform [3]. The pathway it targets can be summarized as follows:

G Hyperglycemia Hyperglycemia IncreasedDAG IncreasedDAG Hyperglycemia->IncreasedDAG PKCActivation PKCActivation IncreasedDAG->PKCActivation PKCBeta PKCBeta PKCActivation->PKCBeta VascularDysfunction VascularDysfunction PKCBeta->VascularDysfunction Neuropathy Neuropathy VascularDysfunction->Neuropathy Retinopathy Retinopathy VascularDysfunction->Retinopathy Ruboxistaurin Ruboxistaurin Ruboxistaurin->PKCBeta Inhibits

Pharmacokinetics

Knowledge of how a drug is processed by the body (pharmacokinetics) informs its safety, especially in patients with organ dysfunction.

  • Metabolism: Ruboxistaurin is primarily metabolized by the liver enzyme CYP3A4 into an equipotent metabolite, N-desmethyl ruboxistaurin [2] [3].
  • Half-life: The combined half-life of ruboxistaurin and its main metabolite is approximately 24 hours, allowing for once-daily dosing [2].
  • Excretion: The primary excretion route is via the feces, with renal (kidney) elimination playing only a minor role. This pharmacokinetic profile suggested that renal impairment might not preclude its use [2] [4].

Important Context and Status of Development

It is critical for researchers to note the following:

  • Lack of Recent Data: The most recent identified clinical study in the search results is from 2013, and the drug is not mentioned in a 2025 review of cutting-edge diabetic neuropathy research [2] [5].
  • Discontinuation of Development: One source explicitly states that the development of Ruboxistaurin was "halted for business and regulatory reasons" [3]. It has not received FDA approval for clinical use.

References

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Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

504.1928185 g/mol

Monoisotopic Mass

504.1928185 g/mol

Heavy Atom Count

36

Appearance

Assay:≥98%A crystalline solid

UNII

6496V4OCZN

Wikipedia

Ruboxistaurin hydrochloride

Dates

Last modified: 09-13-2023
[1]. Jirousek MR et al. (S)-13-[(dimethylamino)methyl]-10,11,14,15-tetrahydro-4,9:16, 21-dimetheno-1H, 13H-dibenzo[e,k]pyrrolo[3,4-h][1,4,13]oxadiazacyclohexadecene-1,3(2H)-d ione (LY333531) and related analogues: isozyme selective inhibitors of protein kinase C beta. J Med Chem. 1996 Jul 5;39(14):2664-71.
[2]. Al-Onazi AS et al. Ruboxistaurin attenuates diabetic nephropathy via modulation of TGF-β1/Smad and GRAP pathways. J Pharm Pharmacol. 2016 Feb;68(2):219-32.

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